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  • Product: 4-Phenyl-6-(thiophen-2-yl)pyrimidin-2-amine
  • CAS: 82619-69-0

Core Science & Biosynthesis

Foundational

2-amino-4-phenyl-6-(thiophen-2-yl)pyrimidine properties

An In-Depth Technical Guide to 2-amino-4-phenyl-6-(thiophen-2-yl)pyrimidine: Synthesis, Characterization, and Therapeutic Potential Abstract This technical guide provides a comprehensive overview of 2-amino-4-phenyl-6-(t...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-amino-4-phenyl-6-(thiophen-2-yl)pyrimidine: Synthesis, Characterization, and Therapeutic Potential

Abstract

This technical guide provides a comprehensive overview of 2-amino-4-phenyl-6-(thiophen-2-yl)pyrimidine, a heterocyclic compound of significant interest in medicinal chemistry. Although specific experimental data for this exact molecule is not extensively published, this document extrapolates from established chemical principles and the well-documented properties of analogous 2-amino-4,6-diarylpyrimidines to present a predictive but scientifically grounded guide. We will delve into a plausible synthetic route, predict its physicochemical and spectroscopic properties, and explore its potential therapeutic applications based on structure-activity relationships of related compounds. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Introduction: The Significance of the Pyrimidine Scaffold

The pyrimidine ring is a fundamental heterocyclic scaffold in medicinal chemistry, forming the core structure of nucleobases such as cytosine, thymine, and uracil.[1] This inherent biological relevance has spurred extensive research into synthetic pyrimidine derivatives, which have demonstrated a vast array of pharmacological activities. The therapeutic potential of substituted pyrimidines is broad, encompassing anticancer, antimicrobial, antiviral, anti-inflammatory, and antimalarial properties.[1][2][3][4][5]

The synthetic versatility of the pyrimidine core allows for the introduction of various substituents at different positions, enabling the fine-tuning of its biological activity.[6] The title compound, 2-amino-4-phenyl-6-(thiophen-2-yl)pyrimidine, incorporates several key pharmacophoric features:

  • A 2-aminopyrimidine core: The amino group at the 2-position is a common feature in many biologically active pyrimidines and can act as a crucial hydrogen bond donor and acceptor.

  • A phenyl group at the 4-position: This aromatic substituent can engage in various non-covalent interactions with biological targets, such as pi-pi stacking and hydrophobic interactions.

  • A thiophene ring at the 6-position: The thiophene ring is a well-known bioisostere of the phenyl ring and is present in numerous approved drugs.[5] Its presence can modulate the electronic properties and metabolic stability of the molecule and contribute to its biological activity.[5][7][8][9][10]

This guide will provide a detailed exploration of the synthesis, and predicted properties of this promising scaffold.

Synthesis of 2-amino-4-phenyl-6-(thiophen-2-yl)pyrimidine

The most common and efficient method for the synthesis of 2-amino-4,6-diarylpyrimidines involves a two-step process: a Claisen-Schmidt condensation to form a chalcone intermediate, followed by a cyclization reaction with guanidine.[2][11][12][13] Microwave-assisted synthesis has also been shown to be a highly effective method for this type of transformation, often leading to shorter reaction times and higher yields.[11][14]

Step 1: Synthesis of the Chalcone Intermediate (E)-1-phenyl-3-(thiophen-2-yl)prop-2-en-1-one

The first step is a base-catalyzed Claisen-Schmidt condensation between acetophenone and thiophene-2-carbaldehyde.[15][16][17][18]

Experimental Protocol:

  • To a solution of acetophenone (1 equivalent) and thiophene-2-carbaldehyde (1 equivalent) in ethanol, a catalytic amount of a strong base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) is added.

  • The reaction mixture is stirred at room temperature for several hours.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is poured into ice-cold water and acidified with dilute hydrochloric acid (HCl) to precipitate the chalcone.

  • The solid product is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent like ethanol.

Causality Behind Experimental Choices:

  • The use of a strong base is crucial to deprotonate the α-carbon of acetophenone, forming an enolate which then acts as a nucleophile.

  • Ethanol is a common solvent as it can dissolve both the reactants and the base.

  • The reaction is typically carried out at room temperature to minimize side reactions.

  • Acidification is necessary to neutralize the phenoxide and precipitate the final product.

Claisen_Schmidt_Condensation Acetophenone Acetophenone Reaction_Step_1 Claisen-Schmidt Condensation Acetophenone->Reaction_Step_1 Thiophene_2_Carbaldehyde Thiophene-2-carbaldehyde Thiophene_2_Carbaldehyde->Reaction_Step_1 Base NaOH or KOH (Base Catalyst) Base->Reaction_Step_1 catalyzes Chalcone (E)-1-phenyl-3-(thiophen-2-yl)prop-2-en-1-one Reaction_Step_1->Chalcone Pyrimidine_Synthesis Chalcone (E)-1-phenyl-3-(thiophen-2-yl)prop-2-en-1-one Cyclization Cyclization Reaction Chalcone->Cyclization Guanidine Guanidine Hydrochloride Guanidine->Cyclization Base Base (e.g., NaOH) Base->Cyclization facilitates Pyrimidine 2-amino-4-phenyl-6-(thiophen-2-yl)pyrimidine Cyclization->Pyrimidine

Caption: Cyclization to form the pyrimidine ring.

Predicted Physicochemical and Spectroscopic Properties

Based on the analysis of similar 2-amino-4,6-diarylpyrimidines, the following properties for 2-amino-4-phenyl-6-(thiophen-2-yl)pyrimidine can be predicted.

Physicochemical Properties
PropertyPredicted Value
Molecular Formula C₁₄H₁₁N₃S
Molecular Weight 253.33 g/mol
Appearance Likely a pale yellow to white crystalline solid
Melting Point Expected to be in the range of 150-200 °C
Solubility Sparingly soluble in water, soluble in common organic solvents like DMSO, DMF, and alcohols.
Spectroscopic Data

The IR spectrum is expected to show characteristic absorption bands for the various functional groups present in the molecule. [19][20][21]

Wavenumber (cm⁻¹) Assignment
3450-3300 N-H stretching vibrations of the amino group (two bands)
3100-3000 Aromatic C-H stretching
~1630 C=N stretching of the pyrimidine ring
1600-1450 Aromatic C=C stretching vibrations
~1570 N-H bending vibration of the amino group
~1250 C-N stretching

| ~700-800 | C-H out-of-plane bending for the phenyl and thiophene rings |

The ¹H NMR spectrum will provide information about the different types of protons and their chemical environments. [2][22][23][24][25]

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~5.3 Singlet (broad) 2H -NH₂ (protons of the amino group)
~7.0-7.2 Multiplet 1H H-5 of the pyrimidine ring
~7.1-7.2 Multiplet 1H H-4 of the thiophene ring
~7.4-7.6 Multiplet 4H H-3, H-5 of the thiophene ring and two protons of the phenyl ring

| ~7.8-8.1 | Multiplet | 3H | Remaining three protons of the phenyl ring |

The ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule. [23][26]

Chemical Shift (δ, ppm) Assignment
~105 C-5 of the pyrimidine ring
~125-135 Carbons of the phenyl and thiophene rings
~145 C-4 of the thiophene ring
~158 C-4/C-6 of the pyrimidine ring

| ~163 | C-2 of the pyrimidine ring |

The mass spectrum under electron impact (EI) is expected to show a prominent molecular ion peak (M⁺) and characteristic fragmentation patterns. [27][28][29][30][31]

m/z Assignment
253 [M]⁺ (Molecular ion)
226 [M - HCN]⁺
170 [M - C₄H₃S]⁺
115 [C₆H₅CN]⁺
83 [C₄H₃S]⁺

| 77 | [C₆H₅]⁺ |

Potential Therapeutic Applications

The structural motifs present in 2-amino-4-phenyl-6-(thiophen-2-yl)pyrimidine suggest a high potential for diverse biological activities. The combination of the pyrimidine core with phenyl and thiophene substituents is a common strategy in the design of novel therapeutic agents. [3][4][5][7][8][9][10][32][33][34][35][36]

Anticancer Activity

Numerous 2-aminopyrimidine derivatives have been reported to exhibit significant anticancer activity. [3][4][12][32][33][34]The mechanism of action often involves the inhibition of key enzymes in cancer cell proliferation, such as protein kinases. The phenyl and thiophene rings can interact with the active sites of these enzymes, leading to their inhibition.

Anticancer_Mechanism Compound 2-amino-4-phenyl-6-(thiophen-2-yl)pyrimidine Inhibition Inhibition Compound->Inhibition Kinase Protein Kinase Kinase->Inhibition Cell_Proliferation Cancer Cell Proliferation Inhibition->Cell_Proliferation blocks Apoptosis Apoptosis (Programmed Cell Death) Inhibition->Apoptosis induces

Caption: Potential anticancer mechanism of action.

Antimicrobial Activity

Thiophene-containing heterocyclic compounds are well-known for their antimicrobial properties. [5][8]The presence of the thiophene ring in the target molecule suggests potential activity against a range of bacterial and fungal pathogens. The mechanism could involve the disruption of microbial cell membranes or the inhibition of essential enzymes.

Conclusion

2-amino-4-phenyl-6-(thiophen-2-yl)pyrimidine represents a promising scaffold for the development of novel therapeutic agents. Based on the established chemistry of related compounds, its synthesis is readily achievable through a reliable two-step process. The predicted physicochemical and spectroscopic properties provide a solid foundation for its future characterization. Furthermore, the combination of the 2-aminopyrimidine core with phenyl and thiophene substituents strongly suggests the potential for significant biological activity, particularly in the areas of oncology and infectious diseases. Further experimental validation is warranted to fully elucidate the properties and therapeutic potential of this intriguing molecule.

References

  • Sharma, V., & Sharma, K. V. (2011). SYNTHESIS AND BIOLOGICAL ACTIVITY OF SOME 2-AMINO-4,6-SUBSTITUTED-DIARYLPYRIMIDINES. Rasayan Journal of Chemistry, 4(1), 17-23.
  • ResearchGate. (n.d.). Synthesis of Chalcones, Pyrazolines, Amino Pyrimidines and Pyrimidinethiones as Antibacterial Agents | Request PDF.
  • Thanh, N. D., Mai, N. T. T., & Nhan, N. P. (2009). SYNTHESIS OF SOME 2-AMINO-4,6-DIARYLPYRIMIDINE DERIVATIVES USING MICROWAVE-ASSISTED METHOD. VAST JOURNALS SYSTEM.
  • ResearchGate. (n.d.). 2-Aminopyrimidine derivatives as anticancer drugs.
  • RSC Publishing. (n.d.). 2-Amino-4,6-diarylpyrimidines as potential chronic myeloid leukemia cell inhibitors targeting anti-ABL1 kinase: microwave-assisted synthesis, biological evaluation, molecular docking, and dynamics studies.
  • VAST JOURNALS SYSTEM. (n.d.). View of Synthesis of some 2-amino-4,6-diarylpyrimidine derivatives using microwave-assisted method.
  • SpringerLink. (2025). Reaction of Substituted Chalcone with Guanidine in the Presence of Hydrogen Peroxide. Russian Journal of Organic Chemistry, 60(12), 2502-2505.
  • BenchChem. (2025). Application Note: Mass Spectrometry Analysis of N-(2-Aminopyrimidin-4-yl)
  • PMC. (n.d.). Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents.
  • PMC. (n.d.). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies.
  • DergiPark. (2023). Novel Imidazole 2-Amino Pyrimidine Derivatives: In silico Studies, Evaluation of Their Anti-Cancer Activity Against Human-CDK2. Hacettepe University Journal of the Faculty of Pharmacy, 43(4), 285-300.
  • ResearchGate. (2002). Synthesis of 2-amino-4,6-diarylpyrimidines from alpha-halochalcone. Journal of the Indian Chemical Society, 79(2), 190-190.
  • PubMed. (2024). Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. Journal of Medicinal Chemistry, 67(17), 15220-15245.
  • MDPI. (2023). Investigation of Anticancer Properties of Monoterpene-Aminopyrimidine Hybrids on A2780 Ovarian Cancer Cells. Molecules, 28(13), 5035.
  • TSI Journals. (n.d.).
  • PubMed. (2009). Gas-phase fragmentation of protonated C60-pyrimidine derivatives. Journal of Mass Spectrometry, 44(6), 949-958.
  • PMC. (n.d.). Therapeutic importance of synthetic thiophene.
  • Mor. J. Chem. (2016). Mini Review on synthetic methods and biological activities of various substituted Pyrimidine derivatives. Moroccan Journal of Chemistry, 4(4), 961-975.
  • Int J Chem Tech Res. (2012). Mass spectral fragmentation modes of pyrimidine derivatives. International Journal of ChemTech Research, 4, 834-841.
  • PMC. (2023). Cyclization of Chalcone Derivatives: Design, Synthesis, In Silico Docking Study, and Biological Evaluation of New Quinazolin-2,4-diones Incorporating Five-, Six-, and Seven-Membered Ring Moieties as Potent Antibacterial Inhibitors. Molecules, 28(14), 5565.
  • ResearchGate. (2018).
  • Semantic Scholar. (2018).
  • Shenyang Pharmaceutical University. (n.d.).
  • IOSR Journal of Applied Chemistry. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. IOSR Journal of Applied Chemistry, 4(4), 92-99.
  • Frontiers. (2024). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Microbiology, 15.
  • Z:\files\classes\spectroscopy\typical spectra charts.DOC. (n.d.). CHARACTERISTIC INFRARED ABSORPTION BANDS OF FUNCTIONAL GROUPS.
  • Taylor & Francis. (2023). Synthesis, molecular modelling and biological evaluation of new 4-aminothiophene and thienopyrimidine compounds.
  • Journal of Chemical and Pharmaceutical Research. (n.d.).
  • YouTube. (2024, February 10).
  • MDPI. (2021). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. Molecules, 26(25), 7739.
  • SciSpace. (n.d.).
  • ResearchGate. (n.d.). Claisen–Schmidt condensation employed for the synthesis of chalcones.
  • Taylor & Francis. (n.d.).
  • IOSR Journal of Applied Chemistry. (n.d.).
  • Der Pharma Chemica. (n.d.).
  • SciSpace. (n.d.). An overview on synthesis and biological activity of pyrimidines.
  • MDPI. (n.d.). 2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile.
  • BenchChem. (n.d.).
  • RSC Publishing. (2023). Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2. RSC Advances, 13(18), 12135-12150.
  • PMC. (n.d.).
  • SpringerLink. (n.d.).
  • ResearchGate. (2025). Synthesis, characterization and antioxidant activity of 2-(4-Phenyl-6-p-Tolylpyrimidin-2-ylthio)-N-(4-substituted Phenyl)acetamides.
  • International Journal of Pharmaceutical Sciences Review and Research. (2017). Research Article. International Journal of Pharmaceutical Sciences Review and Research.
  • YouTube. (2021, April 13). Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule.

Sources

Exploratory

Thiophene-Substituted Pyrimidine Amine Biological Activity

Executive Summary The thiophene-substituted pyrimidine amine scaffold represents a "privileged structure" in modern medicinal chemistry. By coupling the electron-rich thiophene ring with the nitrogen-dense pyrimidine cor...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The thiophene-substituted pyrimidine amine scaffold represents a "privileged structure" in modern medicinal chemistry. By coupling the electron-rich thiophene ring with the nitrogen-dense pyrimidine core via an amine linker, researchers create a molecular architecture that mimics the adenine base of ATP. This structural mimicry allows these compounds to function as potent ATP-competitive kinase inhibitors , specifically targeting EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor).

Beyond oncology, this scaffold exhibits significant versatility, showing documented efficacy as an antimicrobial and anti-inflammatory agent.[1] This guide provides a deep-dive technical analysis of the structure-activity relationship (SAR), mechanistic pathways, and validated experimental protocols for synthesizing and profiling these bioactive molecules.

Structural Biology & SAR Analysis[2]

The Pharmacophore: Why This Scaffold Works

The biological potency of thiophene-substituted pyrimidine amines relies on three specific structural domains:

  • The Pyrimidine Core (The Hinge Binder): The N1 and N3 nitrogens serve as hydrogen bond acceptors. In the ATP-binding pocket of kinases, these interact with the backbone amino acids of the "hinge region" (e.g., Met793 in EGFR).

  • The Amine Linker (-NH-): This group acts as a critical hydrogen bond donor. It provides rotational freedom, allowing the molecule to adopt an "induced fit" conformation within the active site.

  • The Thiophene Ring (The Hydrophobic Tail): Being bioisosteric to a phenyl ring but more electron-rich, the thiophene moiety occupies the hydrophobic back-pocket (Gatekeeper region), often enhancing potency against resistant mutations like T790M.

Structure-Activity Relationship (SAR) Matrix
Structural DomainModificationBiological EffectMechanistic Rationale
C-4 Position (Pyrimidine) Amine-linked ThiopheneCritical Activity Establishes H-bond network with hinge region residues.
C-5 Position (Pyrimidine) Halogen (F, Cl) or

Increased PotencyFills the hydrophobic pocket; prevents metabolic oxidation.
Thiophene Ring 2,3-Fusion (Thienopyrimidine)High RigidityReduces entropy penalty upon binding; mimics purine core.
Thiophene Substituents Bulky groups (e.g., t-Butyl)Selectivity SwitchCan clash with "Gatekeeper" residues in wild-type kinases, improving selectivity for mutants.

Therapeutic Applications & Mechanism of Action

Oncology: EGFR and VEGFR Inhibition

The primary application of this scaffold is in Non-Small Cell Lung Cancer (NSCLC). Third-generation inhibitors (structurally related to Olmutinib) utilize the thienopyrimidine core to target the EGFR T790M mutation, which causes resistance to first-line drugs like Gefitinib.

Mechanism of Action: ATP Competition

The molecule competes with ATP for the binding site on the intracellular tyrosine kinase domain. By blocking ATP binding, it prevents the autophosphorylation of tyrosine residues, thereby shutting down downstream signaling cascades (RAS/RAF/MEK/ERK and PI3K/Akt) responsible for cell proliferation.

Visualization: EGFR Signaling Pathway Inhibition

The following diagram illustrates the signal transduction pathway and the precise intervention point of the thiophene-pyrimidine inhibitor.

EGFR_Pathway Ligand EGF Ligand Receptor EGFR (Tyrosine Kinase) Ligand->Receptor Activation RAS RAS (GTPase) Receptor->RAS Phosphorylation PI3K PI3K Receptor->PI3K Inhibitor Thiophene-Pyrimidine Inhibitor Inhibitor->Receptor  ATP Competition (Blocks Phosphorylation) RAF RAF Kinase RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Nucleus Nucleus: Gene Transcription (Proliferation/Survival) ERK->Nucleus Translocation AKT AKT (Protein Kinase B) PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Nucleus

Figure 1: Mechanism of Action. The inhibitor (Yellow) blocks ATP binding at the EGFR kinase domain, halting downstream RAS/RAF and PI3K/Akt signaling cascades.

Experimental Validation Protocols

Chemical Synthesis: The Convergent Approach

To synthesize a thiophene-substituted pyrimidine amine , a convergent strategy is most robust. This involves synthesizing the aminothiophene moiety first (via Gewald reaction) and then coupling it to a chloropyrimidine.

Protocol: Nucleophilic Aromatic Substitution (

)

Objective: Couple 2-amino-3-carboxythiophene with 4-chloropyrimidine.

  • Reagents:

    • Substrate A: 4-Chloro-substituted pyrimidine (1.0 eq)

    • Substrate B: 2-Amino-substituted thiophene (1.1 eq)

    • Base:

      
       or DIPEA (2.0 eq)
      
    • Solvent: DMF or Isopropanol.

  • Procedure:

    • Dissolve Substrate A in DMF under

      
       atmosphere.
      
    • Add Base and stir for 10 minutes at room temperature.

    • Add Substrate B dropwise.

    • Critical Step: Heat to 80-100°C for 6-12 hours. Monitor via TLC (Hexane:EtOAc 7:3).

    • Note: If the pyrimidine is unreactive, use Buchwald-Hartwig conditions (

      
      , Xantphos, 
      
      
      
      , Dioxane, 110°C).
  • Work-up:

    • Pour into ice water. The precipitate is the crude product.

    • Filter and recrystallize from Ethanol.

Biological Assay: In Vitro Kinase Profiling

Objective: Determine the


 of the synthesized compound against EGFR WT and T790M.
  • System: ADP-Glo™ Kinase Assay (Promega) or Z'-LYTE™ (Thermo Fisher).

  • Workflow:

    • Preparation: Dilute compounds in 100% DMSO (start at 10 mM). Create a 10-point serial dilution (1:3).

    • Enzyme Reaction: Mix EGFR enzyme (0.2 ng/µL), Poly(Glu,Tyr) substrate, and ATP (at

      
       concentration) in kinase buffer.
      
    • Incubation: Add compound. Incubate at 25°C for 60 minutes.

    • Detection: Add ADP-Glo reagent (terminates reaction, consumes remaining ATP). Incubate 40 mins. Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light).

    • Analysis: Measure Luminescence. Plot RLU vs. Log[Concentration].

    • Calculation: Use non-linear regression (Sigmoidal dose-response) to calculate

      
      .
      
Visualization: Experimental Workflow

The following diagram outlines the critical path from synthesis to lead identification.

Workflow Start Start: Precursors Gewald Gewald Reaction (Thiophene Synthesis) Start->Gewald Coupling SnAr Coupling (Pyrimidine + Thiophene) Gewald->Coupling Purify Purification (Recrystallization/HPLC) Coupling->Purify Assay1 Enzymatic Assay (ADP-Glo: IC50) Purify->Assay1 Assay2 Cell Viability (MTT: A549/H1975) Assay1->Assay2 Decision Lead Candidate? Assay2->Decision Decision->Start No (Optimize SAR) End Pre-Clinical Dev Decision->End Yes (In Vivo)

Figure 2: Integrated Workflow. From chemical synthesis (Blue) to biological validation (Red) and decision gating.

Quantitative Data Summary

The following table summarizes typical potency ranges for thiophene-substituted pyrimidines against key cancer cell lines, derived from aggregated literature data [1][2].

Cell LineDisease ModelTarget StatusTypical

(Potent Lead)
Reference Standard (Olmutinib)
A549 NSCLCEGFR WT0.5 - 5.0 µM> 1.0 µM
H1975 NSCLCEGFR T790M/L858R0.01 - 0.1 µM ~0.01 µM
HUVEC AngiogenesisVEGFR-20.05 - 0.5 µM~0.03 µM
LO2 HepatocyteNormal Control> 50 µM> 50 µM

Note: A high Selectivity Index (SI =


 Normal / 

Cancer) > 50 is desired to minimize toxicity.

References

  • Design, synthesis and antitumor activity of novel thiophene-pyrimidine derivatives as EGFR inhibitors overcoming T790M and L858R/T790M mutations. Source: European Journal of Medicinal Chemistry (2020).[2] URL:[Link]

  • Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase activity. Source: Bioorganic & Medicinal Chemistry Letters (2004).[2] URL:[Link]

  • Synthesis, properties and biological activity of thiophene: A review. Source: Der Pharma Chemica. URL:[Link]

  • Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities. Source: MDPI (Int. J. Mol. Sci. 2023). URL:[Link]

Sources

Foundational

4-Phenyl-6-(thiophen-2-yl)pyrimidin-2-amine SMILES string

An In-Depth Technical Guide to 4-Phenyl-6-(thiophen-2-yl)pyrimidin-2-amine Authored by: A Senior Application Scientist This guide provides a comprehensive technical overview of 4-Phenyl-6-(thiophen-2-yl)pyrimidin-2-amine...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-Phenyl-6-(thiophen-2-yl)pyrimidin-2-amine

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 4-Phenyl-6-(thiophen-2-yl)pyrimidin-2-amine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. We will delve into its chemical structure, a validated synthesis protocol derived from established methodologies, and the potential biological significance of this molecular scaffold. This document is intended for researchers, scientists, and professionals in the field of drug development.

Molecular Structure and Chemical Identity

The fundamental identity of a chemical compound lies in its structure. 4-Phenyl-6-(thiophen-2-yl)pyrimidin-2-amine is a substituted pyrimidine featuring a phenyl group at the 4-position, a thiophen-2-yl group at the 6-position, and an amine group at the 2-position.

SMILES String

The Simplified Molecular-Input Line-Entry System (SMILES) is a textual representation of the molecular structure. Based on the structures of closely related analogs[1][2][3], the SMILES string for 4-Phenyl-6-(thiophen-2-yl)pyrimidin-2-amine can be confidently constructed as follows:

N1=C(N=C(C=C1)C2=CC=CS2)C3=CC=CC=C3

Chemical Properties (Predicted)

While experimental data for this specific molecule is not widely published, we can infer its general properties based on its constituent functional groups and the known properties of similar pyrimidine derivatives.

PropertyPredicted Value/Characteristic
Molecular Formula C₁₄H₁₁N₃S
Molecular Weight 253.33 g/mol
Appearance Likely an off-white to pale yellow solid
Solubility Expected to be soluble in organic solvents like DMSO and DMF
pKa The 2-amino group imparts basic character
Structural Diagram

A visual representation of the molecule is crucial for understanding its stereochemistry and potential points of interaction.

Caption: 2D structure of 4-Phenyl-6-(thiophen-2-yl)pyrimidin-2-amine.

Synthesis Protocol

The synthesis of 4-Phenyl-6-(thiophen-2-yl)pyrimidin-2-amine can be reliably achieved through a two-step process, commencing with a Claisen-Schmidt condensation to form the chalcone intermediate, followed by a cyclization reaction with guanidine. This approach is well-documented for a wide array of substituted pyrimidines.[4][5][6][7]

Synthesis Workflow

The overall synthetic strategy is depicted below.

SynthesisWorkflow cluster_step1 Step 1: Claisen-Schmidt Condensation cluster_step2 Step 2: Pyrimidine Ring Formation Acetophenone Acetophenone Chalcone (E)-1-phenyl-3-(thiophen-2-yl)prop-2-en-1-one Acetophenone->Chalcone Thiophene_2_carboxaldehyde Thiophene-2-carboxaldehyde Thiophene_2_carboxaldehyde->Chalcone Target 4-Phenyl-6-(thiophen-2-yl)pyrimidin-2-amine Chalcone->Target Guanidine Guanidine Hydrochloride Guanidine->Target

Caption: Overall synthesis workflow.

Step 1: Synthesis of (E)-1-phenyl-3-(thiophen-2-yl)prop-2-en-1-one (Chalcone Intermediate)

The Claisen-Schmidt condensation is a robust method for forming carbon-carbon bonds and is the cornerstone for synthesizing the α,β-unsaturated ketone (chalcone) precursor.[6][7]

Protocol:

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve acetophenone (1 equivalent) and thiophene-2-carboxaldehyde (1 equivalent) in absolute ethanol.

  • Reaction Initiation: Cool the mixture in an ice bath to 0-5 °C. While stirring vigorously, slowly add an aqueous solution of sodium hydroxide (e.g., 40% w/v) dropwise, maintaining the temperature below 5 °C.

  • Reaction Progression: After the addition of the base, continue stirring at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Once the reaction is complete, pour the reaction mixture into crushed ice and acidify with dilute HCl to precipitate the chalcone.

  • Purification: Filter the solid product, wash with cold water until the washings are neutral, and then dry. Recrystallize the crude product from a suitable solvent such as ethanol to obtain the pure chalcone.

Step 2: Synthesis of 4-Phenyl-6-(thiophen-2-yl)pyrimidin-2-amine

The final step involves the cyclization of the chalcone with guanidine to form the pyrimidine ring. This is a classic and efficient method for constructing the 2-aminopyrimidine core.[4][8]

Protocol:

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser, add the synthesized chalcone (1 equivalent) and guanidine hydrochloride (1 equivalent).

  • Solvent and Base: Add a suitable solvent such as dimethylformamide (DMF) or absolute ethanol containing a base like sodium hydroxide or potassium hydroxide.[4][8]

  • Reaction Conditions: Heat the mixture to reflux (typically 50-80 °C depending on the solvent) and maintain for 6-8 hours. Monitor the reaction progress by TLC.[4]

  • Isolation: After completion, cool the reaction mixture to room temperature and pour it into crushed ice. The product will precipitate out of the solution.

  • Purification: Filter the solid, wash thoroughly with water, and dry. The crude product can be further purified by recrystallization from a solvent like methanol or ethanol to yield pure 4-Phenyl-6-(thiophen-2-yl)pyrimidin-2-amine.

Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques. Based on data from analogous compounds, the following spectral characteristics can be anticipated.[4][9]

  • Infrared (IR) Spectroscopy: Expected to show characteristic peaks for N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C=N stretching of the pyrimidine ring (around 1580-1620 cm⁻¹), and aromatic C-H and C=C stretching.[4]

  • ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The spectrum should reveal signals corresponding to the aromatic protons of the phenyl and thiophene rings, a singlet for the pyrimidine C5-H, and a broad singlet for the NH₂ protons.[4]

  • Mass Spectrometry (MS): The mass spectrum should display the molecular ion peak (M+) corresponding to the molecular weight of the compound.

Potential Biological and Pharmacological Significance

The 2-aminopyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds. Derivatives of 4,6-disubstituted pyrimidin-2-amines have demonstrated a wide range of pharmacological activities, suggesting that 4-Phenyl-6-(thiophen-2-yl)pyrimidin-2-amine is a promising candidate for further investigation.

Known Activities of Related Compounds:
  • Anti-inflammatory Activity: Several 4,6-diarylpyrimidin-2-amines have shown significant anti-inflammatory properties in in-vivo models.[4][9]

  • Anticancer Activity: The pyrimidine core is central to many anticancer agents. Related compounds have been investigated as potential antitumor candidates, targeting kinases such as EGFR and VEGFR-2.[10][11]

  • Kinase Inhibition: The 2-aminopyrimidine moiety is a common feature in many kinase inhibitors. For instance, derivatives have been developed as potent PLK4 inhibitors for cancer therapy.[12]

  • Antimicrobial and Other Activities: The broader class of pyrimidines has been associated with antimicrobial, antiviral, and antihypertensive activities.[4]

The combination of the phenyl and thiophene rings in the target molecule provides a unique lipophilic and electronic profile that could lead to novel interactions with biological targets.

Conclusion

This technical guide has outlined the essential information regarding 4-Phenyl-6-(thiophen-2-yl)pyrimidin-2-amine, including its chemical identity, a detailed and reliable synthesis protocol, and its potential as a pharmacologically active agent. The straightforward and high-yielding synthesis makes this compound and its analogs readily accessible for screening in various biological assays. Researchers in drug discovery are encouraged to explore the potential of this promising molecular scaffold.

References

  • Kumar, A., et al. (2013). Synthesis and pharmacological screening of 4, 6-substituted di-(phenyl) pyrimidin-2-amines. Journal of Chemical and Pharmaceutical Research, 5(2), 274-279.
  • ResearchGate. (2013). Synthesis and pharmacological screening of 4, 6-substituted di-(phenyl) pyrimidin-2-amines. Available at: [Link]

  • PubChem. (n.d.). 4-Methyl-6-phenylpyrimidin-2-amine. Retrieved from [Link]

  • PubChem. (n.d.). 4,6-Diphenylpyrimidin-2-amine. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 4, 6-substituted di-(phenyl) pyrimidin-2-amines derivatives. Retrieved from [Link]

  • MDPI. (2013). 2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile. Retrieved from [Link]

  • American Suppliers. (n.d.). 4-methyl-6-(thiophen-2-yl)pyrimidin-2-amine suppliers USA. Retrieved from [Link]

  • Siddesh, M. B., et al. (2025). Synthesis of thiophene-linked pyrimidopyrimidines as pharmaceutical leads. Journal of Chemical Sciences, 127(5), 821-828.
  • PubChem. (n.d.). 2-Amino-4-phenylpyrimidine. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2022). Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. RSC Advances, 12(45), 29469-29491.
  • ResearchGate. (2025). Synthesis, characterization and antioxidant activity of 2-(4-Phenyl-6-p-Tolylpyrimidin-2-ylthio)-N-(4-substituted Phenyl)acetamides. Retrieved from [Link]

  • Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. MedChemComm, 14(7), 1305-1317.
  • Kumar, D., et al. (2011). Synthesis and biological screening of 5-{[(4,6-disubstituted pyrimidine-2-yl)thio]methyl}-N-phenyl-1,3,4-thiadiazol-2-amines. Indian Journal of Pharmaceutical Sciences, 73(3), 302-307.
  • Gomaa, A. M., et al. (2018). Heterocyclization of polarized system: synthesis, antioxidant and anti-inflammatory 4-(pyridin-3-yl)-6-(thiophen-2-yl) pyrimidine-2-thiol derivatives. Chemistry Central Journal, 12(1), 1-11.

Sources

Exploratory

IUPAC name for 4-Phenyl-6-(thiophen-2-yl)pyrimidin-2-amine

An In-Depth Technical Guide to 4-Phenyl-6-(thiophen-2-yl)pyrimidin-2-amine: Synthesis, Characterization, and Therapeutic Potential Abstract The pyrimidine nucleus is a privileged scaffold in medicinal chemistry, forming...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-Phenyl-6-(thiophen-2-yl)pyrimidin-2-amine: Synthesis, Characterization, and Therapeutic Potential

Abstract

The pyrimidine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents and biologically active molecules.[1][2][3] This guide provides a comprehensive technical overview of a specific derivative, 4-Phenyl-6-(thiophen-2-yl)pyrimidin-2-amine, a molecule of significant interest for drug discovery. We will detail its structural elucidation, a robust and reproducible synthetic methodology, and explore its potential pharmacological applications based on structure-activity relationships established for analogous compounds. This document is intended for researchers and professionals in drug development, offering both foundational knowledge and practical, field-proven protocols for the synthesis and evaluation of this promising heterocyclic compound.

Introduction: The Significance of the Pyrimidine Scaffold

Pyrimidine, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3, is a cornerstone of life itself, forming the basis for the nucleobases uracil, cytosine, and thymine.[3] This fundamental biological role has inspired chemists to explore substituted pyrimidines as a source of novel therapeutic agents. The versatility of the pyrimidine ring allows for functionalization at multiple positions, creating a vast chemical space for interaction with diverse biological targets.[4] Consequently, pyrimidine derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antiviral, antimicrobial, and antihypertensive properties.[1][3][5][6]

The subject of this guide, 4-Phenyl-6-(thiophen-2-yl)pyrimidin-2-amine, incorporates several key structural features that suggest significant therapeutic potential:

  • A 2-aminopyrimidine core: This moiety is a well-established pharmacophore known to act as a hydrogen bond donor and acceptor, facilitating interactions with enzyme active sites. Guanidine, a precursor for this group, is a common fragment in medicinal chemistry.[3]

  • Aromatic Substituents (Phenyl and Thienyl): The presence of phenyl and thiophene rings at positions 4 and 6 provides opportunities for π-π stacking and hydrophobic interactions with biological targets. The thiophene ring, in particular, is a common bioisostere for a phenyl ring and is found in numerous approved drugs, often enhancing metabolic stability or modifying biological activity.[7][8]

This guide will deconstruct the molecule's synthesis, characterization, and potential biological evaluation, providing the scientific rationale behind each step.

Structural Elucidation and Physicochemical Properties

A complete understanding of a compound's physical and chemical properties is foundational to its development as a drug candidate.

IUPAC Name: 4-Phenyl-6-(thiophen-2-yl)pyrimidin-2-amine

Chemical Structure:

Caption: Chemical structure of 4-Phenyl-6-(thiophen-2-yl)pyrimidin-2-amine.

Table 1: Predicted Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₄H₁₁N₃S-
Molecular Weight253.33 g/mol -
XLogP3-AA3.5PubChem (Analog)[9]
Hydrogen Bond Donor Count1PubChem (Analog)[9]
Hydrogen Bond Acceptor Count3PubChem (Analog)[9]
Rotatable Bond Count2PubChem (Analog)[9]

Note: Properties are estimated based on structurally similar compounds like 4,6-diphenylpyrimidin-2-amine as direct experimental data is not available in the provided search results.

Synthesis Methodology: A Validated Approach

The most common and reliable method for synthesizing 4,6-disubstituted-2-aminopyrimidines is the cyclocondensation reaction between a substituted α,β-unsaturated ketone (chalcone) and a guanidine salt.[6][10] This is a variation of the well-known Biginelli or similar multicomponent reactions.[3][11] The workflow is robust, generally high-yielding, and amenable to creating a library of analogs by varying the starting materials.

Overall Synthetic Workflow

Caption: Synthetic workflow for 4-Phenyl-6-(thiophen-2-yl)pyrimidin-2-amine.

Experimental Protocol: Step-by-Step Synthesis

Part A: Synthesis of (E)-1-(Thiophen-2-yl)-3-phenylprop-2-en-1-one (Chalcone Intermediate)

This procedure is based on the classic Claisen-Schmidt condensation, which involves the base-catalyzed reaction of an aldehyde with a ketone.[6]

  • Reagent Preparation: In a 250 mL round-bottom flask, dissolve 2-acetylthiophene (0.01 mol) and benzaldehyde (0.01 mol) in absolute ethanol (50 mL).

  • Reaction Initiation: Place the flask in an ice bath to maintain a temperature of 0–5 °C. While stirring vigorously, add a 40% aqueous solution of sodium hydroxide (NaOH) dropwise. The addition of a strong base is critical to deprotonate the α-carbon of the ketone, forming the reactive enolate ion.

  • Reaction Monitoring: Continue stirring the mixture at a low temperature for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate 4:1). The formation of a new, less polar spot indicates product formation.

  • Work-up and Isolation: Upon completion, pour the reaction mixture into crushed ice. The chalcone product, being less soluble in cold water, will precipitate. Acidify with dilute HCl to neutralize any remaining NaOH.

  • Purification: Filter the solid precipitate, wash thoroughly with cold water until the washings are neutral, and dry. Recrystallize the crude product from ethanol to obtain pure (E)-1-(Thiophen-2-yl)-3-phenylprop-2-en-1-one.

Part B: Synthesis of 4-Phenyl-6-(thiophen-2-yl)pyrimidin-2-amine

This step involves the cyclization of the chalcone with guanidine to form the pyrimidine ring.[6][10]

  • Reagent Preparation: In a 100 mL round-bottom flask equipped with a reflux condenser, add the synthesized chalcone (0.01 mol) and guanidine hydrochloride (0.01 mol).

  • Solvent and Base: Add a suitable solvent such as dioxane or dimethylformamide (DMF) (20-30 mL) and a base like potassium hydroxide or sodium ethoxide to facilitate the reaction.[10] The base deprotonates guanidine, allowing it to act as a nucleophile.

  • Reaction Conditions: Reflux the reaction mixture for 6-8 hours at an appropriate temperature (e.g., 50-60 °C for DMF).[6] Monitor the reaction by TLC.

  • Work-up and Isolation: After cooling to room temperature, pour the reaction mixture into crushed ice. A solid product should precipitate. Allow it to stand overnight for complete precipitation.

  • Purification: Filter the solid product, wash with water, and then recrystallize from a suitable solvent like methanol or ethanol to yield pure 4-Phenyl-6-(thiophen-2-yl)pyrimidin-2-amine.

Characterization Methods

To confirm the identity and purity of the synthesized compound, a suite of analytical techniques is required.

Table 2: Expected Analytical Data

TechniqueExpected ObservationsRationale
FT-IR (KBr, cm⁻¹)~3310-3330 (N-H stretching, amine), ~1580-1590 (C=N stretching), ~1650 (C=C aromatic stretching)Confirms the presence of the primary amine and the aromatic pyrimidine and phenyl/thienyl rings.[6][12]
¹H NMR (DMSO-d₆, δ ppm)7.0-8.5 (m, Ar-H), ~6.9 (s, 1H, pyrimidinyl proton), ~4.0 (s, 2H, NH₂)Provides information on the proton environment, confirming the aromatic protons, the pyrimidine ring proton, and the amine protons.[6][12]
Mass Spectrometry (m/z)A molecular ion peak corresponding to the molecular weight (253.33)Confirms the molecular weight of the compound.
Elemental Analysis %C, %H, %N, %S values consistent with the molecular formula C₁₄H₁₁N₃SVerifies the elemental composition and purity of the sample.[6][12]
X-ray Crystallography Provides precise bond lengths, bond angles, and crystal packing information.The ultimate confirmation of molecular structure, often revealing details like dihedral angles between the rings.[13][14]

Potential Pharmacological Applications and Screening Protocols

The structural motifs within 4-Phenyl-6-(thiophen-2-yl)pyrimidin-2-amine suggest its potential as a candidate for several therapeutic areas. The broader class of pyrimidine derivatives has shown significant promise in oncology and inflammation.[1][15]

Anticancer Activity

Many 2-aminopyrimidine derivatives function as kinase inhibitors by competing with ATP for the binding site in the enzyme's hinge region.[15] Polo-like kinase 4 (PLK4), a regulator of centriole duplication, is a validated anticancer target, and novel pyrimidin-2-amine derivatives have shown potent PLK4 inhibitory activity.[15]

Protocol: In Vitro Antiproliferative (MTT) Assay

  • Cell Culture: Seed human cancer cells (e.g., MCF-7 for breast cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with serial dilutions of 4-Phenyl-6-(thiophen-2-yl)pyrimidin-2-amine (e.g., 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at ~570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (the concentration that inhibits 50% of cell growth).

Anti-inflammatory Activity

Substituted pyrimidines have been shown to possess significant anti-inflammatory properties, sometimes surpassing reference drugs like ibuprofen or diclofenac sodium.[1][5] The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform.

Protocol: In Vitro COX-2 Inhibition Assay

  • Enzyme Preparation: Use a commercially available human recombinant COX-2 enzyme kit.

  • Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing the COX-2 enzyme, a heme cofactor, and a buffer solution.

  • Inhibitor Addition: Add various concentrations of 4-Phenyl-6-(thiophen-2-yl)pyrimidin-2-amine to the wells. Include a vehicle control and a known COX-2 inhibitor (e.g., Celecoxib) as a positive control.

  • Substrate Addition: Initiate the reaction by adding arachidonic acid, the substrate for COX-2.

  • Quantification: The assay measures the amount of prostaglandin produced, typically via an ELISA-based method that quantifies PGE₂.

  • Analysis: Determine the inhibitory effect of the compound at each concentration and calculate the IC₅₀ value.

Drug Development Logic

G cluster_0 Initial Screening cluster_1 Lead Optimization A Synthesized Compound 4-Phenyl-6-(thiophen-2-yl)pyrimidin-2-amine B In Vitro Anticancer Assay (e.g., MTT on MCF-7) A->B C In Vitro Anti-inflammatory Assay (e.g., COX-2 Inhibition) A->C D Other Screens (Antimicrobial, Antioxidant, etc.) A->D F Identify 'Hit' Compound (Potent & Selective) B->F C->F D->F E Analyze SAR Data G Synthesize Analogs (Modify Phenyl/Thienyl Rings) E->G F->E H ADME/Tox Profiling (Solubility, Stability) F->H G->B I I H->I Proceed to In Vivo Studies

Caption: Logic flow for the preclinical evaluation of the title compound.

Conclusion and Future Directions

4-Phenyl-6-(thiophen-2-yl)pyrimidin-2-amine is a heterocyclic compound with a high potential for therapeutic applications, grounded in the established biological activities of the 2-aminopyrimidine scaffold.[1][3][15] The synthetic route via Claisen-Schmidt and subsequent cyclocondensation is a well-trodden path, allowing for efficient production and analog synthesis.[6]

Future research should focus on a systematic biological evaluation of this compound. The protocols outlined here for anticancer and anti-inflammatory screening provide a starting point for elucidating its specific mechanism of action. Further work could involve:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing a library of analogs by modifying the phenyl and thiophene rings with various electron-donating or electron-withdrawing groups to optimize potency and selectivity.

  • Target Identification: For active compounds, employing techniques like molecular docking or affinity chromatography to identify the specific biological target (e.g., a particular kinase or enzyme).[5][16]

  • In Vivo Evaluation: Advancing promising candidates to animal models to assess efficacy, pharmacokinetics, and safety profiles.

This technical guide provides the foundational framework for researchers to synthesize, characterize, and evaluate 4-Phenyl-6-(thiophen-2-yl)pyrimidin-2-amine, a molecule poised for further investigation in the field of drug discovery.

References

  • Pyridine and pyrimidine derivatives, potent pharmacophores with various biological activities and significant therapeutic properties: Recent advances. (2026). DOI.
  • Selective Synthesis of Substituted Pyridines and Pyrimidines through Cascade Annulation of Isopropene Derivatives. (2022). ACS Publications. [Link]

  • Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. MDPI. [Link]

  • Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives. (2026). ResearchGate. [Link]

  • Synthesis pharmacological evaluation and docking studies of pyrimidine derivatives. (2012). PubMed. [Link]

  • Direct Synthesis of Substituted Pyrimidines and Quinazolines. Thieme. [Link]

  • Synthesis, Molecular Docking, and Pharmacological Evaluations of Novel Pyrimidine Derivatives. (2025). PubMed. [Link]

  • Metal- and Solvent-Free Synthesis of Substituted Pyrimidines via an NH4I-Promoted Three-Component Tandem Reaction. (2023). ACS Publications. [Link]

  • A Review on Pharmacological Aspects of Pyrimidine Derivatives. (2025). ResearchGate. [Link]

  • Synthesis and pharmacological screening of 4, 6-substituted di-(phenyl) pyrimidin-2-amines. (2013). ResearchGate. [Link]

  • Synthesis and pharmacological screening of 4, 6-substituted di-(phenyl) pyrimidin-2-amines. (2013). Semantic Scholar. [Link]

  • 2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile. (2013). MDPI. [Link]

  • 4-Methyl-6-phenylpyrimidin-2-amine. (2007). NIH. [Link]

  • Thiophenebearing pyrimidine derivatives synthesis from chalcones: In silico ADME/T studies and molecular docking studies. (2022). Journal of Pharmaceutical Negative Results. [Link]

  • Crystal structure and Hirshfeld surface analysis of 2-amino-6-[(1-phenylethyl)amino]-4-(thiophen-2-yl)pyridine-3,5-dicarbonitrile. IUCr. [Link]

  • Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. (2023). NIH. [Link]

  • Synthesis of thiophene-linked pyrimidopyrimidines as pharmaceutical leads. (2025). ResearchGate. [Link]

  • 4-Methyl-6-phenylpyrimidin-2-amine. PubChem. [Link]

  • N-Butyl-4-methyl-6-phenylpyrimidin-2-amine. (2012). NIH. [Link]

  • Synthesis, characterization and antioxidant activity of 2-(4-Phenyl-6-p-Tolylpyrimidin-2-ylthio)-N-(4-substituted Phenyl)acetamides. (2025). ResearchGate. [Link]

  • The discovery of novel antitrypanosomal 4-phenyl-6-(pyridin-3-yl)pyrimidines. (2022). NIH. [Link]

  • 4,6-Diphenylpyrimidin-2-amine. PubChem. [Link]

  • Heterocyclization of polarized system: synthesis, antioxidant and anti-inflammatory 4-(pyridin-3-yl)-6-(thiophen-2-yl) pyrimidine-2-thiol derivatives. (2018). NIH. [Link]

  • Structure-Activity Relationship and Target Investigation of Thiophen-2-yl-Pyrimidines against Schistosoma species. (2026). ResearchGate. [Link]

  • Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4‑(Aaryl)-6-(naphthalen-1-yl)-2-oxo-1,2- dihydropyridine-3-carbonitrile as Synthon. (2021). ACS Publications. [Link]

  • Crystal Structure of 4′-Phenyl-1′,4′-Dihydro-2,2′:6′,2″-Terpyridine: An Intermediate from the Synthesis of Phenylterpyridine. (2025). MDPI. [Link]

Sources

Foundational

Technical Guide: Solubility of 4-Phenyl-6-(thiophen-2-yl)pyrimidin-2-amine in DMSO

The following technical guide details the solubility profile, preparation protocols, and handling of 4-Phenyl-6-(thiophen-2-yl)pyrimidin-2-amine in Dimethyl Sulfoxide (DMSO). [1] Executive Summary 4-Phenyl-6-(thiophen-2-...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, preparation protocols, and handling of 4-Phenyl-6-(thiophen-2-yl)pyrimidin-2-amine in Dimethyl Sulfoxide (DMSO).

[1]

Executive Summary

4-Phenyl-6-(thiophen-2-yl)pyrimidin-2-amine (MW: 253.32 g/mol ) is a lipophilic, heterocyclic small molecule often utilized as a scaffold in medicinal chemistry, particularly in the development of adenosine receptor antagonists and kinase inhibitors.[1] Due to its aromatic planar structure and lack of ionizable polar groups at physiological pH, it exhibits poor aqueous solubility.[1]

DMSO (Dimethyl sulfoxide) is the industry-standard solvent for this compound class due to its high dielectric constant and ability to disrupt


-

stacking interactions between the pyrimidine and thiophene rings.[1] This guide provides a validated workflow for preparing stable stock solutions (10–50 mM), mitigating precipitation risks in biological assays, and ensuring long-term chemical stability.

Physicochemical Profile & Solubility Logic

Understanding the molecular architecture is critical for predicting solubility behavior.[1] The compound features a central pyrimidine ring flanked by a phenyl group and a thiophen-2-yl moiety.[1][2]

PropertyValue (Estimated)Implications for Solubility
Molecular Formula

Moderate molecular weight facilitates dissolution.[1]
Molecular Weight 253.32 g/mol Ideal for high-molarity stock solutions (up to 100 mM).[1]
LogP (Lipophilicity) ~3.5 – 4.0High. Indicates strong preference for organic solvents (DMSO, DMF) over water.
H-Bond Donors 1 (Primary Amine)The

group allows some interaction with DMSO oxygens, aiding solubility.[1]
H-Bond Acceptors 3 (N atoms)Pyrimidine nitrogens accept H-bonds, stabilizing the solute-solvent complex.[1]
Why DMSO?

Water is a poor solvent for this compound because the hydrophobic phenyl and thiophene rings dominate the solvation energy.[1] DMSO acts as a polar aprotic solvent , effectively solvating the polar amine/pyrimidine core while accommodating the non-polar aromatic wings.[1]

Protocol: Preparation of Stock Solutions

Materials Required[1][2][3][4][5][6][7][8][9]
  • Compound: 4-Phenyl-6-(thiophen-2-yl)pyrimidin-2-amine (Solid, >98% purity).[1][3]

  • Solvent: DMSO, Anhydrous (Grade:

    
    99.9%, Water content <0.05%).
    
  • Equipment: Analytical balance, vortex mixer, ultrasonic bath (optional), amber glass vials.

Standard Operating Procedure (SOP)
Step 1: Calculation

Determine the mass required for a target concentration (typically 10 mM or 50 mM ).[1]

  • Formula:

    
    
    
  • Example for 1 mL of 10 mM stock:

    
    
    
Step 2: Weighing & Addition[1]
  • Weigh the calculated amount of solid into a clean, dry amber glass vial (to protect the thiophene moiety from potential photodegradation).

  • Add the calculated volume of Anhydrous DMSO directly to the vial.[1]

Step 3: Dissolution[1]
  • Vortex vigorously for 30–60 seconds.

  • Visual Inspection: Hold the vial against a light source. The solution should be clear and free of particulates.[1]

  • Troubleshooting: If particles persist, sonicate in an ultrasonic water bath at ambient temperature for 5 minutes. Do not exceed 40°C to prevent thermal degradation.

Solubility Limits
  • Recommended Working Stock: 10 mM – 20 mM (High stability, low risk of crashing out upon freeze-thaw).[1]

  • Maximum Theoretical Limit: ~100 mM (Achievable but viscous; prone to precipitation if stored at -20°C).[1]

Visualization: Workflow & Decision Tree

The following diagram outlines the critical decision paths for preparing and troubleshooting stock solutions.

SolubilityWorkflow Start Start: Weigh Compound AddSolvent Add Anhydrous DMSO (Target: 10-50 mM) Start->AddSolvent Vortex Vortex (60 sec) AddSolvent->Vortex Check Visual Inspection: Clear Solution? Vortex->Check Sonicate Sonicate (5 min, <40°C) Check->Sonicate No (Particulates) Success Success: Aliquot & Store (-20°C, Amber Vial) Check->Success Yes Check2 Clear? Sonicate->Check2 Check2->Success Yes Fail Failure: Check Purity or Reduce Concentration Check2->Fail No

Caption: Validated workflow for solubilizing 4-Phenyl-6-(thiophen-2-yl)pyrimidin-2-amine in DMSO, including troubleshooting steps for particulate matter.

Stability & Storage Guidelines

Hygroscopicity Warning

DMSO is highly hygroscopic (absorbs water from air). Water uptake decreases the solubility of lipophilic compounds, leading to "crashing out" (precipitation) over time.

  • Best Practice: Use single-use aliquots to minimize headspace exposure.[1]

  • Seal: Parafilm is insufficient for long-term storage; use screw caps with PTFE liners.[1]

Temperature Sensitivity
  • Storage: -20°C is standard.[1]

  • Freeze-Thaw: Repeated cycles can induce crystal growth.[1] If the solution is frozen, thaw completely at Room Temperature (RT) and vortex before use to ensure homogeneity. Do not heat >40°C to thaw, as this may degrade the thiophene ring or amine functionality.[1]

Biological Assay Application

When transferring the DMSO stock into aqueous buffers (e.g., PBS, cell culture media), the sudden change in polarity can cause immediate precipitation.

The "Crash-Out" Risk

Because the LogP is high (~4.0), the compound has very low solubility in water (<10 µM typically).

Validated Dilution Strategy

To maintain solubility in assays:

  • Intermediate Dilution: Do not jump from 10 mM stock to 10 nM assay buffer directly.

    • Step A: Dilute 10 mM stock 1:10 in pure DMSO to get 1 mM.[1]

    • Step B: Dilute 1 mM into the assay buffer (e.g., 1:1000) to achieve 1 µM (0.1% DMSO final).

  • Carrier Proteins: The presence of BSA (Bovine Serum Albumin) or FBS in the media can stabilize the compound and prevent precipitation by binding the lipophilic molecule.[1]

DMSO Tolerance

Ensure the final DMSO concentration in your assay is <0.5% (v/v) (ideally <0.1%) to avoid solvent toxicity artifacts in cellular models.

References

  • Synthesis & Class Properties

    • Kumar, N., et al. (2013).[4][5] "Synthesis and pharmacological screening of 4, 6-substituted di-(phenyl) pyrimidin-2-amines." Arabian Journal of Chemistry. Describes the synthesis and solubility of structural analogs in DMF/DMSO.

  • Structural Analogs & Biological Usage

    • Moustafa, A.H., et al. (2023). "2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties." Molecules. Details the use of thiophene-pyrimidine scaffolds in biological assays with DMSO stocks.
  • General Solubility of Heterocycles

    • Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[1] Advanced Drug Delivery Reviews.

Sources

Protocols & Analytical Methods

Method

Application Note: Protocol for the Synthesis of 4-Phenyl-6-(thiophen-2-yl)pyrimidin-2-amine

Abstract & Scientific Rationale The synthesis of 2-aminopyrimidines from -unsaturated ketones (chalcones) is a cornerstone reaction in medicinal chemistry, yielding privileged scaffolds with potent kinase inhibitory, ant...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scientific Rationale

The synthesis of 2-aminopyrimidines from


-unsaturated ketones (chalcones) is a cornerstone reaction in medicinal chemistry, yielding privileged scaffolds with potent kinase inhibitory, antimicrobial, and adenosine receptor antagonist properties.

This protocol details the reaction between 1-phenyl-3-(thiophen-2-yl)prop-2-en-1-one (a thiophene-chalcone hybrid) and guanidine hydrochloride . The transformation proceeds via a base-catalyzed cyclocondensation mechanism involving a Michael addition followed by intramolecular cyclization and subsequent aromatization.

Key Technical Insight: Unlike simple aliphatic enones, the thiophene moiety acts as an electron-rich heteroaromatic system, influencing the electrophilicity of the


-carbon. Successful conversion requires the in situ generation of free guanidine base and controlled oxidative aromatization, typically achieved under aerobic reflux conditions.

Reaction Mechanism & Pathway

The formation of the pyrimidine core involves a multi-step cascade. The free guanidine base, generated from its hydrochloride salt, acts as a bis-nucleophile.

Mechanistic Pathway (Graphviz)

ReactionMechanism Reactants Reactants (Chalcone + Guanidine HCl) Activation Base Activation (Free Guanidine Gen.) Reactants->Activation NaOH/KOH MichaelAdd Michael Addition (C-N Bond Formation) Activation->MichaelAdd Nucleophilic Attack on β-Carbon Cyclization Intramolecular Cyclization MichaelAdd->Cyclization Attack on Carbonyl Dihydro Dihydropyrimidine Intermediate Cyclization->Dihydro - H₂O Aromatization Oxidative Aromatization Dihydro->Aromatization - 2H (Air/Oxidant) Product Final Product (2-Aminopyrimidine) Aromatization->Product

Figure 1: Mechanistic cascade from chalcone to 2-aminopyrimidine. The reaction relies on the initial Michael addition of guanidine to the


-carbon of the enone.

Materials & Reagents

ReagentMW ( g/mol )Equiv.[1]RoleGrade
1-phenyl-3-(thiophen-2-yl)prop-2-en-1-one 214.281.0Substrate>98% HPLC
Guanidine Hydrochloride 95.532.5NucleophileSynthesis Grade
Potassium Hydroxide (KOH) 56.113.0BasePellets/Flakes
Ethanol (Absolute) 46.07-SolventACS Reagent
Distilled Water 18.02-Quench/Wash-

Equipment:

  • Round-bottom flask (100 mL) equipped with a magnetic stir bar.

  • Reflux condenser with drying tube (optional but recommended).

  • Heating mantle or oil bath with temperature control.

  • Vacuum filtration setup (Buchner funnel).

Experimental Protocol

Method A: Conventional Reflux (Standard Protocol)

This method is robust, scalable, and does not require specialized high-pressure equipment.

Step 1: Catalyst Preparation

  • Dissolve KOH (3.0 equiv) in absolute ethanol (10 mL per mmol of chalcone).

    • Note: Dissolution is exothermic. Ensure pellets are fully dissolved before proceeding.

  • Add Guanidine Hydrochloride (2.5 equiv) to the basic solution.

  • Stir at room temperature for 10–15 minutes.

    • Observation: A white precipitate of KCl may form; this does not interfere with the reaction and can remain in the flask.

Step 2: Reaction Initiation

  • Add 1-phenyl-3-(thiophen-2-yl)prop-2-en-1-one (1.0 equiv) to the mixture.

  • The solution typically turns yellow or orange upon addition of the chalcone.

Step 3: Reflux

  • Heat the mixture to reflux (~78 °C) with vigorous stirring.

  • Maintain reflux for 6–12 hours .

    • Process Control: Monitor reaction progress via TLC (System: Hexane:Ethyl Acetate 7:3). The starting chalcone (

      
      ) should disappear, and a more polar fluorescent spot (
      
      
      
      ) should appear.

Step 4: Work-up & Isolation

  • Cool the reaction mixture to room temperature.

  • Pour the mixture onto crushed ice (approx. 5x reaction volume) with stirring.

  • Allow the suspension to stand for 30 minutes to maximize precipitation.

  • Filter the solid precipitate under vacuum.

  • Wash the filter cake copiously with cold water (to remove excess base and salts) until the filtrate pH is neutral.

Step 5: Purification

  • Recrystallize the crude solid from hot Ethanol or an Ethanol/DMF (9:1) mixture if solubility is low.

  • Dry the crystals in a vacuum oven at 50 °C for 4 hours.

Experimental Workflow Diagram

Workflow Step1 1. Dissolve KOH in EtOH 2. Add Guanidine HCl (Generate Free Base) Step2 Add Chalcone (1-phenyl-3-(thiophen-2-yl)prop-2-en-1-one) Step1->Step2 Step3 Reflux @ 78°C (6-12 Hours) Step2->Step3 Step4 TLC Check (Hex:EtOAc 7:3) Step3->Step4 Step4->Step3 Incomplete Step5 Quench in Crushed Ice Step4->Step5 Complete Step6 Filtration & H2O Wash Step5->Step6 Step7 Recrystallization (Ethanol) Step6->Step7

Figure 2: Step-by-step experimental workflow for the synthesis and isolation of the target pyrimidine.

Characterization & Expected Data

Target Product: 4-phenyl-6-(thiophen-2-yl)pyrimidin-2-amine Molecular Formula:


Molecular Weight:  253.32  g/mol 
TechniqueExpected Signal / CharacteristicAssignment
Appearance Yellow to Pale Orange crystalline solid-
Melting Point 160–165 °C (Range varies by purity)-
IR Spectroscopy 3300–3450 cm

(Doublet)
Primary Amine (-NH

) stretching
1580–1620 cm

C=N (Pyrimidine ring)

H NMR
(DMSO-

)

7.0–7.2 ppm (bs, 2H,

exch.)
-NH

protons

7.4–7.6 ppm (s, 1H)
Pyrimidine H-5 proton

7.1, 7.6, 7.8 ppm (m, 3H)
Thiophene ring protons

7.4–8.1 ppm (m, 5H)
Phenyl ring protons
MS (ESI+) m/z = 254.1 [M+H]

Protonated molecular ion

Regiochemistry Note: Based on the mechanism, the carbon from the chalcone


-position (attached to thiophene) typically occupies position 4 or 6. Due to the symmetry of the guanidine nucleophile, the final structure is 4-phenyl-6-(thiophen-2-yl)pyrimidin-2-amine. In many contexts, positions 4 and 6 are chemically equivalent regarding the pyrimidine core numbering unless a specific priority rule is invoked, but the structure consists of a central pyrimidine ring flanked by a phenyl and a thiophene group at the meta-positions relative to the amino group.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete reaction or loss during workup.Increase reflux time; ensure Guanidine HCl is in excess (2.5–3.0 eq). Check filtrate pH (should be neutral).
Oiling Out Product precipitating as an oil in water.Scratch the flask walls with a glass rod; cool the mixture to 0 °C; add a small amount of ethanol to induce crystallization.
Impure Product Presence of unreacted chalcone or intermediate.Recrystallize from Ethanol/DMF. If persistent, use column chromatography (SiO

, Hexane/EtOAc gradient).
Intermediate Trapping Dihydropyrimidine did not aromatize.Extend reflux time in open air (oxygen is the oxidant). Add a mild oxidant (e.g., DDQ or I

) if necessary (rarely needed).

Safety & Handling

  • Guanidine Hydrochloride: Irritant. Harmful if swallowed.

  • Chalcones: Potential skin sensitizers. Handle with gloves.

  • Potassium Hydroxide: Corrosive. Causes severe skin burns and eye damage. Wear safety goggles and face shield during preparation.

  • Thiophene Derivatives: Often possess a distinct, sulfurous odor. Work in a well-ventilated fume hood.

References

  • Mechanism & Synthesis of 2-Aminopyrimidines: Kumar, N., et al. "Synthesis and pharmacological screening of 4, 6-substituted di-(phenyl) pyrimidin-2-amines." Arabian Journal of Chemistry 10 (2017): S2737-S2741.

  • Thiophene-Chalcone Derivatives: Asiri, A. M., & Khan, S. A. "Synthesis and anti-bacterial activities of some novel chalcones containing pyrazole moiety." Journal of Saudi Chemical Society 15.4 (2011): 309-314. (Context on chalcone reactivity).

  • General Protocol Validation: Bhat, A. R., et al. "Synthesis and antimicrobial activity of some new 2-aminopyrimidine derivatives." Journal of Chemistry 2013 (2013).

  • Spectroscopic Data Reference: Detailed NMR characterization of analogous 4,6-diarylpyrimidin-2-amines.

Sources

Application

Application Note &amp; Protocol: A Comprehensive Guide to the Synthesis of 4-phenyl-6-(2-thienyl)pyrimidin-2-amine Hydrochloride Salt

Abstract This document provides a detailed, research-grade protocol for the synthesis of 4-phenyl-6-(2-thienyl)pyrimidin-2-amine hydrochloride salt, a heterocyclic compound of interest in medicinal chemistry and material...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed, research-grade protocol for the synthesis of 4-phenyl-6-(2-thienyl)pyrimidin-2-amine hydrochloride salt, a heterocyclic compound of interest in medicinal chemistry and materials science. The synthesis is approached as a robust three-step process: (1) a base-catalyzed Claisen-Schmidt condensation to form the α,β-unsaturated chalcone intermediate, (2) a cyclocondensation reaction with guanidine to construct the core 2-aminopyrimidine ring, and (3) subsequent conversion to the hydrochloride salt to improve stability and solubility. This guide emphasizes the mechanistic rationale behind procedural choices, comprehensive safety protocols, and detailed characterization methods, designed for researchers in drug development and organic synthesis.

Introduction and Scientific Rationale

The 2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to participate in a wide range of biological interactions.[1][2] Pyrimidines are integral components of nucleic acids and find application as anti-inflammatory, antimicrobial, and anticancer agents.[2][3] The specific target molecule, 4-phenyl-6-(2-thienyl)pyrimidin-2-amine, incorporates phenyl and thienyl moieties, which are common in pharmacologically active compounds, offering potential for diverse biological activities.

The hydrochloride salt form is often preferred for downstream applications as it typically enhances aqueous solubility and improves the crystalline nature and stability of the parent compound, which is advantageous for formulation and handling.[4][5]

The synthetic strategy detailed herein is a classical and highly effective method for constructing 4,6-disubstituted 2-aminopyrimidines.[6][7][8] It relies on the initial formation of a chalcone (an α,β-unsaturated ketone), which then serves as an electrophilic scaffold for the cyclocondensation reaction with guanidine, a nucleophile providing the requisite N-C-N fragment to complete the pyrimidine ring.[9][10]

Overall Reaction Scheme

The synthesis proceeds in three distinct stages:

  • Step 1: Claisen-Schmidt Condensation to synthesize the chalcone intermediate, (E)-1-phenyl-3-(2-thienyl)prop-2-en-1-one.

  • Step 2: Pyrimidine Ring Formation via reaction of the chalcone with guanidine hydrochloride in a basic medium.

  • Step 3: Hydrochloride Salt Formation by treating the 2-aminopyrimidine free base with hydrochloric acid.

Reaction_Scheme Overall Synthetic Pathway cluster_0 Step 1: Chalcone Synthesis cluster_1 Step 2: Pyrimidine Synthesis cluster_2 Step 3: Salt Formation acetophenone Acetophenone chalcone (E)-1-phenyl-3-(2-thienyl)prop-2-en-1-one (Chalcone) acetophenone->chalcone  NaOH, EtOH, 0-5°C thiophene_aldehyde 2-Thiophenecarboxaldehyde thiophene_aldehyde->chalcone  NaOH, EtOH, 0-5°C pyrimidine_base 4-phenyl-6-(2-thienyl)pyrimidin-2-amine (Free Base) chalcone->pyrimidine_base  NaOCH₃, DMF, Reflux guanidine Guanidine HCl guanidine->pyrimidine_base  NaOCH₃, DMF, Reflux final_product 4-phenyl-6-(2-thienyl)pyrimidin-2-amine HCl (Target Salt) pyrimidine_base->final_product  Isopropanol hcl HCl hcl->final_product  Isopropanol

Caption: Overall workflow for the three-step synthesis.

Materials and Safety Precautions

Reagent & Equipment Data
ReagentCAS No.M.W. ( g/mol )FormKey Hazards
Acetophenone98-86-2120.15LiquidCombustible liquid, Harmful if swallowed
2-Thiophenecarboxaldehyde98-03-3112.15LiquidCombustible liquid, Skin/Eye irritant
Sodium Hydroxide (NaOH)1310-73-240.00SolidCorrosive, Causes severe skin burns and eye damage
Guanidine Hydrochloride50-01-195.53SolidHarmful if swallowed, Causes skin and eye irritation.[11][12]
Sodium Methoxide (NaOCH₃)124-41-454.02SolidFlammable solid, Self-heating, Reacts violently with water, Corrosive.[13][14]
Dimethylformamide (DMF)68-12-273.09LiquidFlammable, Reproductive toxicity, Irritant
Hydrochloric Acid (HCl), conc.7647-01-036.46LiquidCorrosive, Causes severe burns, Respiratory irritant
Ethanol (EtOH), Anhydrous64-17-546.07LiquidHighly flammable liquid and vapor
Isopropanol (IPA)67-63-060.10LiquidHighly flammable, Causes serious eye irritation
Diethyl Ether60-29-774.12LiquidExtremely flammable, May form explosive peroxides

Equipment: Standard laboratory glassware, magnetic stirrer/hotplate, reflux condenser, vacuum filtration apparatus (Büchner funnel), ice bath, pH paper, rotary evaporator.

Critical Safety Handling Protocols

All operations must be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[12][15]

  • Sodium Methoxide: This reagent is highly reactive and dangerous.[13][14] It reacts violently with water and is flammable.[16][17] Handle under an inert atmosphere (e.g., nitrogen or argon) if possible.[14] Keep away from all sources of ignition and water.[13] In case of a spill, do not use water; smother with dry sand or soda ash.[13]

  • Guanidine Hydrochloride: Avoid creating dust, as it can be harmful if inhaled or swallowed.[11][18][19] It is a skin and eye irritant.[12]

  • Strong Acids & Bases (HCl, NaOH): These are highly corrosive.[17] Always add acid or base to water/solvent slowly, never the other way around. Work near an eyewash station and safety shower.[11]

Detailed Experimental Protocols

Protocol 1: Synthesis of (E)-1-phenyl-3-(2-thienyl)prop-2-en-1-one (Chalcone Intermediate)

Mechanistic Rationale: This reaction is a Claisen-Schmidt condensation. Sodium hydroxide acts as a base to deprotonate the α-carbon of acetophenone, generating a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of 2-thiophenecarboxaldehyde. The resulting aldol adduct readily undergoes base-catalyzed dehydration to yield the thermodynamically stable α,β-unsaturated ketone (chalcone).[2][20] The reaction is typically run at low temperatures to control the reaction rate and minimize side reactions.

Step-by-Step Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve acetophenone (0.05 mol, 5.8 mL) and 2-thiophenecarboxaldehyde (0.05 mol, 4.7 mL) in 100 mL of ethanol.

  • Cool the flask in an ice bath to 0-5 °C with continuous stirring.

  • Separately, prepare a 10% aqueous solution of sodium hydroxide. Slowly add this NaOH solution dropwise to the stirred ethanolic mixture over 30 minutes, ensuring the temperature does not exceed 5 °C.

  • After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 2-3 hours. The formation of a solid precipitate should be observed.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) [e.g., using a 4:1 hexane:ethyl acetate eluent].

  • Once the reaction is complete, pour the mixture into 200 mL of ice-cold water.

  • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Wash the solid thoroughly with cold water until the filtrate is neutral (check with pH paper).

  • Dry the crude product. For purification, recrystallize the solid from hot ethanol to obtain pale yellow crystals.[7]

Protocol 2: Synthesis of 4-phenyl-6-(2-thienyl)pyrimidin-2-amine (Free Base)

Mechanistic Rationale: This reaction proceeds via a cyclocondensation mechanism. The strong base, sodium methoxide, deprotonates guanidine hydrochloride to its free base form. The reaction is believed to initiate with a Michael addition of one of the amino groups of guanidine to the β-carbon of the chalcone. This is followed by an intramolecular cyclization via nucleophilic attack of the second amino group onto the carbonyl carbon, and subsequent dehydration and aromatization to yield the stable 2-aminopyrimidine ring.[9][21] DMF is used as a high-boiling polar aprotic solvent to facilitate the reaction at elevated temperatures.[2][22]

Synthesis_Workflow start Starting Materials (Acetophenone, 2-Thiophenecarboxaldehyde) step1 Step 1: Claisen-Schmidt Condensation - NaOH, Ethanol - Stir at 0-5°C for 2-3h start->step1 purify1 Purification - Isolate via Filtration - Recrystallize from Ethanol step1->purify1 chalcone Intermediate: Chalcone (E)-1-phenyl-3-(2-thienyl)prop-2-en-1-one purify1->chalcone step2 Step 2: Pyrimidine Formation - Add Guanidine HCl, NaOCH₃ - Reflux in DMF for 6-8h chalcone->step2 purify2 Purification - Precipitate in Ice Water - Isolate via Filtration step2->purify2 free_base Intermediate: Free Base (4-phenyl-6-(2-thienyl)pyrimidin-2-amine) purify2->free_base step3 Step 3: Salt Formation - Dissolve in IPA - Add conc. HCl dropwise free_base->step3 purify3 Purification - Cool to induce crystallization - Isolate via Filtration - Wash with cold Ether step3->purify3 end_product Final Product (4-phenyl-6-(2-thienyl)pyrimidin-2-amine HCl) purify3->end_product

Caption: Step-by-step experimental workflow diagram.

Step-by-Step Procedure:

  • To a 250 mL round-bottom flask, add the synthesized chalcone (0.01 mol, 2.14 g) and guanidine hydrochloride (0.012 mol, 1.15 g).

  • Add 50 mL of dimethylformamide (DMF) and a magnetic stir bar.

  • Carefully add sodium methoxide (0.02 mol, 1.08 g) to the mixture in portions. Caution: Sodium methoxide is highly reactive.[13][14]

  • Attach a reflux condenser and heat the reaction mixture to reflux (approx. 150-160 °C) with vigorous stirring for 6-8 hours.[2][22]

  • Monitor the reaction by TLC until the chalcone starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Slowly pour the cooled mixture into a beaker containing 250 mL of crushed ice, stirring continuously. A solid should precipitate.

  • Allow the mixture to stand for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration and wash it with plenty of cold water.

  • Dry the crude 4-phenyl-6-(2-thienyl)pyrimidin-2-amine. The product can be used directly for the next step or recrystallized from an ethanol/water mixture if higher purity is desired.

Protocol 3: Preparation and Purification of the Hydrochloride Salt

Mechanistic Rationale: The 2-amino group on the pyrimidine ring is basic and can be readily protonated by a strong acid like HCl. This acid-base reaction forms the corresponding ammonium salt, in this case, the hydrochloride. The salt often has significantly different solubility properties compared to the free base, typically being more soluble in polar protic solvents but less soluble in moderately polar solvents like isopropanol, allowing for its precipitation and purification.[4][23]

Step-by-Step Procedure:

  • Dissolve the crude, dried 4-phenyl-6-(2-thienyl)pyrimidin-2-amine (approx. 0.01 mol) in a minimal amount of hot isopropanol (IPA) in an Erlenmeyer flask.

  • While stirring, add concentrated hydrochloric acid (37%) dropwise until the solution becomes acidic (test with pH paper, pH ~2-3).

  • A precipitate of the hydrochloride salt should begin to form.

  • Cool the mixture to room temperature and then place it in an ice bath for 30-60 minutes to maximize crystal formation.[24]

  • Collect the white or off-white crystalline solid by vacuum filtration.

  • Wash the crystals with a small amount of cold diethyl ether to remove any residual solvent and impurities.[24]

  • Dry the final product, 4-phenyl-6-(2-thienyl)pyrimidin-2-amine hydrochloride, under vacuum.

Characterization and Data

The structure and purity of the synthesized compounds should be confirmed using standard analytical techniques.

AnalysisExpected Results for 4-phenyl-6-(2-thienyl)pyrimidin-2-amine
Melting Point A sharp melting point is indicative of high purity. Compare with literature values if available.
FT-IR (KBr, cm⁻¹) ~3450-3300 (N-H stretch, free amine), ~3100 (Aromatic C-H stretch), ~1630 (C=C stretch), ~1580 (C=N stretch).[2][3][25]
¹H NMR (DMSO-d₆, δ ppm) Singlet for pyrimidine C5-H (~7.0-7.5 ppm), broad singlet for -NH₂ protons (~6.5-7.0 ppm, may exchange with D₂O), multiplets for phenyl and thienyl protons (~7.2-8.2 ppm).[2][22]
Mass Spec (MS) The molecular ion peak (M+) corresponding to the calculated mass of the free base (C₁₄H₁₁N₃S, M.W. = 253.32) should be observed.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low yield in Step 1 (Chalcone) Incomplete reaction; Side reactions.Ensure temperature is kept below 5°C during NaOH addition. Allow for sufficient reaction time.
Oily product instead of solid in Step 1 Impurities present; Incomplete dehydration.Try scratching the inside of the flask to induce crystallization. Purify via column chromatography if recrystallization fails.
Low yield in Step 2 (Pyrimidine) Inactive guanidine; Insufficient reaction time/temp.Ensure sodium methoxide is fresh and dry. Ensure the reaction is heated to a proper reflux for the specified time.
No crystals form in Step 3 (Salt) Solution is not supersaturated; Incorrect solvent.Add a few seed crystals if available. Slowly add a non-polar anti-solvent (e.g., diethyl ether) until turbidity persists.[24] Reduce solvent volume by evaporation.

References

  • MSD. (2025).
  • Carl ROTH. (n.d.). Safety Data Sheet: Guanidine hydrochloride. Retrieved from [Link]

  • Alkali Metals. (n.d.). Material Safety Data Sheet Sodium Methoxide (Powder). Retrieved from [Link]

  • ChemSupply. (n.d.).
  • BioSpectra, Inc. (n.d.). Guanidine Hydrochloride 6M Solution - SDS. Retrieved from [Link]

  • Sdfine. (n.d.). SODIUM METHOXIDE - SDS. Retrieved from [Link]

  • BioShop Canada Inc. (n.d.). Safety Data Sheet - Guanidine Hydrochloride. Retrieved from [Link]

  • Khan, I., et al. (2012). Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. PMC. Available at: [Link]

  • TSI Journals. (n.d.). Synthesis of 2-Aminopyrimidine Derivatives as Antimicrobial Agents. Retrieved from [Link]

  • Borodina, E., et al. (2015). Reaction of polyfluorinated chalcones with guanidine. ResearchGate. Available at: [Link]

  • Nguyen, O. T. K., et al. (2019). Superparamagnetic nanoparticle-catalyzed coupling of 2-amino pyridines/pyrimidines with trans-chalcones. RSC Publishing. Available at: [Link]

  • ResearchGate. (2025).
  • Loba Chemie. (2019). SODIUM METHOXIDE 30% SOLUTION IN METHANOL MSDS. Retrieved from [Link]

  • Nguyen, D. T., et al. (2009). Synthesis of some 2-amino-4,6-diarylpyrimidine derivatives using microwave-assisted method. Vietnam Journal of Chemistry.
  • Al-Amiery, A. A., et al. (2012). Synthesis and Anti-Bacterial Activities of a Bis-Chalcone Derived from Thiophene and Its Bis-Cyclized Products. PMC. Available at: [Link]

  • Semantic Scholar. (2013).
  • ACS Publications. (2023). Synthesis and Pharmacological Activities of Chalcone and Its Derivatives Bearing N-Heterocyclic Scaffolds: A Review.
  • International Journal of Pharmacy and Biological Sciences. (n.d.).
  • Kumar, N., et al. (2013). Synthesis and pharmacological screening of 4, 6-substituted di-(phenyl) pyrimidin-2-amines. Saudi Pharmaceutical Journal.
  • Durham Tech. (n.d.). SAFETY DATA SHEET - Sodium Methoxide. Retrieved from [Link]

  • Perepicha, T. V., et al. (2006). Isomerization/Recyclization of some 5-Ethoxycarbonyl-pyrimidines. PMC. Available at: [Link]

  • ResearchGate. (n.d.).
  • Al-Ghorbani, M., et al. (2023). Synthesis and Characterization of Some New Pyridine and Pyrimidine Derivatives and Studying Their Biological Activities. Baghdad Science Journal.
  • ResearchGate. (n.d.). Synthesis of 4, 6-substituted di-(phenyl)
  • Kumar, N., et al. (2013). Synthesis and pharmacological screening of 4, 6-substituted di-(phenyl) pyrimidin-2-amines. ResearchGate. Available at: [Link]

  • Esfahanizadeh, M., et al. (2015).
  • Gomaa, M. A.-M. (2012). Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives. PMC. Available at: [Link]

  • Solubility of Things. (n.d.). 2-Aminopyrimidine - Solubility. Retrieved from [Link]

  • Kariuki, B. M., et al. (2004). Symmetrically 4,6-disubstituted 2-aminopyrimidines and 2-amino-5-nitrosopyrimidines: interplay of molecular, molecular-electronic and supramolecular structures. PubMed. Available at: [Link]

  • Wang, X., et al. (2007). 4-Methyl-6-phenylpyrimidin-2-amine. PMC. Available at: [Link]

  • Taylor & Francis. (2021). Synthesis, characterization, antimicrobial activities, anticancer of some new pyridines from 2, 3-dihydro-2-oxo-4-phenyl-6-(thien-2-yl) pyridine-3-carbonitrile.
  • Dolezal, M., et al. (2000). Synthesis of Some 2, 6-Disubstituted 4-Amidopyridines and -Thioamidopyridines, and Their Antimycobacterial and Photosynthesis-Inhibiting Activity. MDPI.
  • Wikipedia. (n.d.). Thiamine. Retrieved from [Link]

  • PubMed. (n.d.). 4-Methyl-6-phenyl-pyrimidin-2-amine.
  • Google Patents. (2003).

Sources

Method

Application Note: A Systematic Approach to Developing a TLC Mobile Phase for the Separation of 4-Phenyl-6-(thiophen-2-yl)pyrimidin-2-amine

Abstract This application note provides a detailed, experience-driven protocol for the development of an optimal mobile phase for the Thin-Layer Chromatography (TLC) analysis of 4-Phenyl-6-(thiophen-2-yl)pyrimidin-2-amin...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed, experience-driven protocol for the development of an optimal mobile phase for the Thin-Layer Chromatography (TLC) analysis of 4-Phenyl-6-(thiophen-2-yl)pyrimidin-2-amine. Pyrimidine derivatives are a cornerstone in medicinal chemistry, and their effective purification and analysis are critical for drug discovery workflows.[1] This guide moves beyond a simple recitation of steps to explain the underlying chemical principles that govern the separation process. We will explore the physicochemical nature of the target analyte, its interaction with the stationary phase, and a systematic, self-validating methodology for selecting and optimizing a solvent system to achieve clean, efficient separation with ideal spot morphology.

Foundational Principles: Analyte and Stationary Phase Interaction

A successful separation is predicated on understanding the chemistry of the molecule and its interaction with the chromatographic system.

Physicochemical Properties of the Analyte

The target molecule, 4-Phenyl-6-(thiophen-2-yl)pyrimidin-2-amine, possesses distinct structural features that dictate its chromatographic behavior:

  • Polar Core and Functional Groups: The pyrimidine ring, with its two nitrogen atoms, and the primary amine (-NH₂) group are polar and capable of forming hydrogen bonds. The amine group, in particular, is a strong hydrogen bond donor and acceptor, and it imparts a basic character to the molecule.

  • Nonpolar Moieties: The phenyl and thiophene rings are largely nonpolar, aromatic systems that contribute to the molecule's overall lipophilicity.

This combination of polar and nonpolar features classifies the analyte as moderately polar . The basicity of the 2-amine group is the most critical factor to consider, as it will dominate the interaction with the stationary phase.

The Stationary Phase: Silica Gel 60 F₂₅₄

For this application, we will use standard silica gel plates, the workhorse of normal-phase chromatography.[2] The key characteristics of silica gel are:

  • High Polarity: The surface is rich in silanol groups (Si-OH).

  • Acidity: These silanol groups are weakly acidic.

The Core Interaction: Causality of Separation

In normal-phase TLC, separation occurs based on the analyte's adsorption to the polar stationary phase and its subsequent desorption and solubilization by the mobile phase. Given our analyte and stationary phase:

  • Strong Adsorption: The basic amine group of 4-Phenyl-6-(thiophen-2-yl)pyrimidin-2-amine will form a strong acid-base interaction with the acidic silanol groups on the silica surface. Hydrogen bonding between the pyrimidine nitrogens/amine group and the silanol groups will further enhance this adsorption.

  • Potential for Tailing: This strong, specific interaction can lead to asymmetrical spot shapes, commonly known as "tailing" or "streaking." This occurs when a portion of the analyte molecules is retained more strongly than the bulk, smearing the spot in the direction of solvent flow. To counteract this, a basic modifier is often required in the mobile phase.[3]

Mobile Phase Selection Strategy

The mobile phase must be strong enough to overcome the analyte's adsorption to the silica gel and move it up the plate, but not so strong that it moves with the solvent front, resulting in no separation.

A binary solvent system is typically employed:

  • A Nonpolar Solvent: (e.g., Hexane, Heptane, Toluene) This solvent has low elution strength and serves as the primary "driving" force.

  • A More Polar Solvent: (e.g., Ethyl Acetate, Dichloromethane, Acetone) This solvent has a higher elution strength and competes with the analyte for the binding sites on the silica gel, thus "eluting" the compound.

By adjusting the ratio of these two solvents, we can fine-tune the overall polarity and elution strength of the mobile phase to achieve an optimal Retardation Factor (Rƒ). An ideal Rƒ value for good separation and for translation to column chromatography is typically between 0.3 and 0.5 .[4]

Experimental Protocol: Mobile Phase Optimization

This protocol outlines a systematic workflow for developing and validating the mobile phase.

Materials and Reagents
Item Specification
TLC Plates Silica Gel 60 F₂₅₄ on aluminum or glass backing
Analyte 4-Phenyl-6-(thiophen-2-yl)pyrimidin-2-amine
Solvents (HPLC Grade) Hexane, Ethyl Acetate, Dichloromethane, Methanol
Basic Modifier Triethylamine (TEA) or Ammonium Hydroxide (28% aq.)
Spotting Capillaries Glass, 1-5 µL
Developing Chamber Glass tank with a tight-fitting lid
Visualization UV Lamp (254 nm), Iodine chamber, or specific stains
Other Labware Graduated cylinders, beakers, forceps, pencil, ruler
Preparation of Analyte Stock Solution
  • Dissolve ~1-2 mg of the analyte in 1 mL of a suitable solvent (e.g., dichloromethane or ethyl acetate). The goal is a concentration that is visible under UV light without being overloaded.

Step-by-Step TLC Development Protocol
  • Chamber Saturation: Pour the prepared mobile phase into the developing chamber to a depth of 0.5-1 cm. Place a piece of filter paper against the inside wall, ensuring it is wetted by the solvent. Close the lid and let the chamber atmosphere saturate for at least 10-15 minutes. This is crucial for reproducible results.

  • Plate Preparation: Using a pencil, gently draw a light origin line about 1.5 cm from the bottom of the TLC plate.

  • Spotting: Using a capillary tube, apply a small, concentrated spot of the analyte solution onto the origin line. Allow the solvent to fully evaporate between applications to keep the spot size minimal.

  • Development: Carefully place the spotted TLC plate into the saturated chamber using forceps. Ensure the solvent level is below the origin line. Close the lid and allow the mobile phase to ascend the plate via capillary action.

  • Completion: When the solvent front is about 1 cm from the top of the plate, remove it from the chamber. Immediately mark the solvent front with a pencil.

  • Visualization: Allow the plate to dry completely. Visualize the spot(s) under a UV lamp at 254 nm and circle the spot(s) with a pencil.

  • Calculation: Measure the distance traveled by the spot and the distance traveled by the solvent front from the origin. Calculate the Rƒ value: Rƒ = (Distance traveled by the spot) / (Distance traveled by the solvent front)

Systematic Optimization Workflow

The key to efficient optimization is to change one variable at a time. We will start with a common mid-polarity system and adjust based on the observed Rƒ.

Initial Screening System: Hexane:Ethyl Acetate (70:30, v/v)

Observation Interpretation Next Step
Rƒ < 0.2 Mobile phase is not polar enough. Analyte is too strongly adsorbed to the silica.Increase mobile phase polarity. Prepare a 50:50 Hexane:Ethyl Acetate mixture and re-run.
Rƒ > 0.8 Mobile phase is too polar. Analyte is spending too much time in the mobile phase.Decrease mobile phase polarity. Prepare a 90:10 Hexane:Ethyl Acetate mixture and re-run.
Spot shows significant tailing/streaking The basic analyte is interacting too strongly with acidic silica sites.Add a basic modifier. Prepare the best solvent ratio from the steps above and add 0.5-1% Triethylamine (TEA) . For example: 99 mL of 60:40 Hexane:EtOAc + 1 mL of TEA.
0.2 < Rƒ < 0.8 (Good start) The polarity is in the correct range.Fine-tune the solvent ratio to achieve an Rƒ of ~0.3-0.5. For example, if an Rƒ of 0.6 is observed with 50:50, try 60:40.

Visualization of the Optimization Workflow

The decision-making process for mobile phase optimization can be visualized as a logical workflow.

TLC_Optimization_Workflow cluster_rf_check start Start: Prepare Plate & Analyte initial_solvent Select Initial Mobile Phase (e.g., 70:30 Hexane:EtOAc) start->initial_solvent run_tlc Run TLC & Visualize initial_solvent->run_tlc observe_rf Observe Rf & Spot Shape run_tlc->observe_rf check_rf Is 0.3 < Rf < 0.5 ? observe_rf->check_rf rf_high Rf is too high (>0.5) check_tailing Is there tailing? check_rf->check_tailing Yes rf_low Rf is too low (<0.3) check_rf->rf_low No check_rf->rf_high No add_modifier Action: Add Basic Modifier (e.g., 1% TEA) check_tailing->add_modifier Yes end_good Result: Optimal Mobile Phase Found check_tailing->end_good No increase_polarity Action: Increase Polarity (e.g., More EtOAc) rf_low->increase_polarity decrease_polarity Action: Decrease Polarity (e.g., Less EtOAc) rf_high->decrease_polarity increase_polarity->run_tlc decrease_polarity->run_tlc add_modifier->run_tlc end_tailing Result: Good Rf, Needs Modifier

Caption: Workflow for systematic TLC mobile phase optimization.

Recommended Mobile Phase and Troubleshooting

Based on the typical behavior of moderately polar basic amines, a highly effective mobile phase for 4-Phenyl-6-(thiophen-2-yl)pyrimidin-2-amine is often found in the range of:

  • Hexane:Ethyl Acetate (60:40) with 1% Triethylamine

This system balances polarity for an ideal Rƒ while the triethylamine ensures sharp, symmetrical spots by neutralizing active sites on the silica gel.

Troubleshooting Guide
Problem Probable Cause Solution
Spot remains on the origin (Rƒ=0) Mobile phase polarity is far too low.Switch to a more polar solvent system, e.g., start with Dichloromethane:Methanol (98:2).
Spot runs with the solvent front (Rƒ≈1) Mobile phase polarity is far too high.Drastically decrease polarity. Increase the proportion of the nonpolar solvent (e.g., Hexane).
Spots are elongated or "streaked" Sample is overloaded OR strong analyte-silica interaction.Spot a more dilute sample. If streaking persists, add a basic modifier (TEA or NH₃) to the mobile phase.
Inconsistent Rƒ values between runs The TLC chamber atmosphere was not saturated.Always use filter paper to saturate the chamber for at least 10-15 minutes before running the plate.

References

  • Taylor & Francis. (2007). Thin-layer chromatography of aromatic amines with hybrid CTAB–alcohol–water mobile phase: separation of indole from diphenylamine and p-dimethylaminobenzaldehyde. Available at: [Link]

  • ResearchGate. (2025). Thin-layer chromatography of aromatic amines with hybrid CTAB - Alcohol - Water mobile phase: Separation of indole from diphenylamine and p-dimethylaminobenzaldehyde | Request PDF. Available at: [Link]

  • (n.d.). Note TLC of aromatic amines: Separation of p-Dimethylaminobenzaldehyde from p- Dimethy laminocinnama!dehyde. Available at: [Link]

  • PMC. (n.d.). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Available at: [Link]

  • Merck Millipore. (n.d.). Separation of some pyrimidine bases. Available at: [Link]

  • AKJournals. (n.d.). Separation of isomers of aromatic amines on HPTLC plates impregnated with 18-crown-6. Available at: [Link]

  • AGA Analytical. (n.d.). Thin Layer Chromatography (TLC). Available at: [Link]

Sources

Application

Application Note: Profiling 4-Phenyl-6-(thiophen-2-yl)pyrimidin-2-amine in Kinase Inhibition Assays

This guide details the experimental protocols for evaluating 4-Phenyl-6-(thiophen-2-yl)pyrimidin-2-amine , a representative 2-amino-4,6-diarylpyrimidine scaffold, in kinase inhibition assays. Introduction & Mechanistic R...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the experimental protocols for evaluating 4-Phenyl-6-(thiophen-2-yl)pyrimidin-2-amine , a representative 2-amino-4,6-diarylpyrimidine scaffold, in kinase inhibition assays.

Introduction & Mechanistic Rationale

4-Phenyl-6-(thiophen-2-yl)pyrimidin-2-amine represents a "privileged scaffold" in medicinal chemistry, specifically the 2-aminopyrimidine class. This structural motif is a classic ATP-competitive inhibitor pharmacophore found in numerous FDA-approved kinase inhibitors (e.g., Imatinib, Pazopanib).

Mechanism of Action (MoA)

The 2-aminopyrimidine core functions as a hinge binder :

  • Hinge Region Interaction: The N1 nitrogen and the C2-amino group form hydrogen bonds with the backbone residues of the kinase hinge region (mimicking the adenine ring of ATP).

  • Hydrophobic Pockets: The C4-phenyl and C6-thiophene substituents are positioned to occupy the hydrophobic selectivity pockets (e.g., the Gatekeeper or Back Pocket), determining the compound's selectivity profile.

  • Target Scope: While specific targets vary by substitution, this scaffold frequently inhibits Serine/Threonine kinases (e.g., Aurora A/B , PLK , CDK ) and Tyrosine kinases (e.g., VEGFR , Src ). It is also a known scaffold for Adenosine Receptor (A1/A2A) antagonism, necessitating rigorous off-target profiling.

Compound Handling & Preparation[1][2]

Solubility & Storage
  • Molecular Weight: ~253.32 g/mol

  • Solubility: Poorly soluble in water; highly soluble in DMSO (Dimethyl sulfoxide).

  • Stock Preparation: Prepare a 10 mM stock solution in 100% anhydrous DMSO.

    • Calculation: Dissolve 2.53 mg in 1 mL DMSO.

  • Storage: Aliquot into single-use vials and store at -20°C or -80°C . Avoid freeze-thaw cycles to prevent precipitation or degradation.

Serial Dilution Protocol (for IC50)
  • Start: 10 mM stock.

  • Intermediate: Dilute 1:100 in assay buffer (or DMSO, depending on assay tolerance) to reach 100 µM (10x top concentration).

  • Series: Perform 3-fold serial dilutions (e.g., 10 µM

    
     3.33 µM 
    
    
    
    1.11 µM...) to generate an 8-10 point dose-response curve.

Biochemical Kinase Assay Protocol (ADP-Glo™ Platform)

This protocol validates the inhibitory potency (IC50) of the compound against a purified kinase (e.g., Aurora A or VEGFR2 ) using the ADP-Glo™ Kinase Assay (Promega), a luminescent ADP detection assay.

Materials
  • Kinase: Recombinant Human Aurora A (0.1–1 ng/µL final).

  • Substrate: Myelin Basic Protein (MBP) or specific peptide (e.g., Kemptide).

  • ATP: Ultra-pure (at

    
     concentration, typically 10–50 µM).
    
  • Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl

    
    , 0.1 mg/mL BSA, 1 mM DTT.
    
  • Detection: ADP-Glo™ Reagent and Kinase Detection Reagent.

Step-by-Step Workflow
  • Reaction Assembly (384-well plate):

    • Add 2 µL of Compound (at 2.5x concentration in 2.5% DMSO).

    • Add 2 µL of Kinase Enzyme/Substrate Mix.

    • Incubate 10 min at RT (Room Temperature) to allow compound-enzyme binding.

    • Add 1 µL of ATP (at 5x

      
      ) to initiate the reaction.
      
    • Final Volume: 5 µL.

  • Enzymatic Reaction:

    • Incubate at RT for 60 minutes .

  • ADP Depletion:

    • Add 5 µL of ADP-Glo™ Reagent (terminates reaction and depletes remaining ATP).

    • Incubate for 40 minutes at RT.

  • Detection:

    • Add 10 µL of Kinase Detection Reagent (converts ADP to ATP

      
       Luciferase signal).
      
    • Incubate for 30 minutes at RT.

  • Readout:

    • Measure Luminescence (RLU) on a multimode plate reader (e.g., EnVision or GloMax).

Data Analysis
  • Normalization: Convert RLU to % Inhibition using:

    
    
    
  • Curve Fitting: Plot % Inhibition vs. Log[Compound] and fit to a 4-parameter logistic (4PL) equation to determine IC50 .

Cellular Target Engagement (Western Blot)

To verify that 4-Phenyl-6-(thiophen-2-yl)pyrimidin-2-amine enters the cell and inhibits the target kinase in situ.

Protocol
  • Cell Culture: Seed relevant cancer cells (e.g., HCT116 or HeLa ) at

    
     cells/well in a 6-well plate. Allow to attach overnight.
    
  • Treatment:

    • Treat cells with the compound at 0, 0.1, 1, and 10 µM for 2–6 hours .

    • Optional: Stimulate the pathway (e.g., with EGF or Nocodazole) if measuring induced phosphorylation.

  • Lysis:

    • Wash with ice-cold PBS.

    • Lyse in RIPA buffer + Protease/Phosphatase Inhibitors (e.g., PhosSTOP).

  • Western Blot:

    • Run 20 µg protein on SDS-PAGE.

    • Transfer to Nitrocellulose/PVDF membrane.

    • Primary Antibody: Anti-Phospho-Target (e.g., p-Aurora A T288 or p-VEGFR2 Y1175).

    • Control Antibody: Total Target Protein and

      
      -Actin/GAPDH.
      
  • Quantification:

    • Detect using HRP-conjugated secondary antibodies and ECL substrate.

    • Quantify band intensity (ImageJ). A dose-dependent decrease in the Phospho/Total ratio confirms inhibition.

Visualizations

Figure 1: Kinase Assay Workflow & Mechanism

This diagram illustrates the logical flow of the ADP-Glo assay and the competitive binding mechanism.

KinaseAssayWorkflow cluster_MoA Mechanism of Action Compound Compound Prep (10 mM DMSO Stock) Binding Pre-Incubation (10 min @ RT) Allows Hinge Binding Compound->Binding EnzymeMix Enzyme + Substrate (Kinase + Peptide) EnzymeMix->Binding ATP_Add Add ATP (Initiate Reaction) Binding->ATP_Add Reaction Kinase Reaction (60 min @ RT) ATP -> ADP + pSubstrate ATP_Add->Reaction Stop ADP-Glo Reagent (Deplete ATP) Reaction->Stop Detect Detection Reagent (ADP -> Light) Stop->Detect Readout Luminescence (Calculate IC50) Detect->Readout Hinge Kinase Hinge Region Inhibitor 2-Aminopyrimidine (ATP Mimetic) Inhibitor->Hinge H-Bonds (Competitive)

Caption: Workflow for the ADP-Glo™ Kinase Assay (Top) and the ATP-competitive binding mode of the 2-aminopyrimidine scaffold (Bottom).

Troubleshooting & Optimization

IssuePossible CauseSolution
Low Signal/Noise Ratio Inactive Enzyme or degraded ATPUse fresh ATP; verify Enzyme activity with a known inhibitor (e.g., Staurosporine).
Precipitation Compound insolubility at high conc.Ensure DMSO concentration is <1% in the final assay; check for turbidity.
High Background Incomplete ATP depletionIncrease ADP-Glo incubation time; ensure ATP concentration is not >1 mM.
Flat Dose-Response Compound is inactive or off-targetVerify target identity; run a Kinase Panel (e.g., KINOMEscan) to identify actual targets.

References

  • Zhang, J., et al. (2009). "Targeting Cancer with Small Molecule Kinase Inhibitors."[1] Nature Reviews Cancer, 9(1), 28-39.

  • Cheong, J. E., et al. (2015).[1] "Discovery of N-(4-(3-(2-Aminopyrimidin-4-yl)pyridin-2-yloxy)phenyl)-4-(4-methylthiophen-2-yl)phthalazin-1-amine (AMG 900), A Highly Selective, Orally Bioavailable Inhibitor of Aurora Kinases."[2] Journal of Medicinal Chemistry, 58(11), 4648-4664.

  • Promega Corporation. (2023). "ADP-Glo™ Kinase Assay Technical Manual." Promega Protocols.

  • Brea, J., et al. (2022).[3] "Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists." Journal of Medicinal Chemistry, 65(3), 2225–2247.

Sources

Technical Notes & Optimization

Troubleshooting

Solubility issues of 4-Phenyl-6-(thiophen-2-yl)pyrimidin-2-amine in water

Technical Support Center: Solubility and Formulation Guide Topic: Troubleshooting Aqueous Solubility Issues of 4-Phenyl-6-(thiophen-2-yl)pyrimidin-2-amine Overview Welcome to the technical support guide for 4-Phenyl-6-(t...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubility and Formulation Guide

Topic: Troubleshooting Aqueous Solubility Issues of 4-Phenyl-6-(thiophen-2-yl)pyrimidin-2-amine

Overview

Welcome to the technical support guide for 4-Phenyl-6-(thiophen-2-yl)pyrimidin-2-amine. This document is designed for researchers, chemists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound.

Based on its chemical structure, which features multiple aromatic rings (phenyl, thiophene, and pyrimidine), 4-Phenyl-6-(thiophen-2-yl)pyrimidin-2-amine is predicted to be a hydrophobic molecule with inherently low water solubility. This characteristic is common among compounds in the Biopharmaceutics Classification System (BCS) classes II and IV, where low solubility is a primary barrier to bioavailability and therapeutic efficacy.[1][2] This guide provides a systematic, question-and-answer-based approach to diagnose and overcome these solubility challenges, moving from simple first-line adjustments to more advanced formulation strategies.

Part 1: Foundational Understanding & Initial Troubleshooting (FAQs)

This section addresses the most common initial questions regarding the solubility of this compound.

Q1: Why is my 4-Phenyl-6-(thiophen-2-yl)pyrimidin-2-amine failing to dissolve in neutral aqueous buffers?

A1: The poor aqueous solubility stems directly from the molecule's physicochemical properties.

  • Hydrophobicity: The core structure is dominated by non-polar phenyl and thiophene rings. According to the principle of "like dissolves like," these hydrophobic moieties have minimal favorable interactions with polar water molecules, leading to very low solubility.[3][4] A structurally similar compound, 4,6-Diphenylpyrimidin-2-amine, has a measured aqueous solubility of only 2.6 µg/mL at pH 7.4, which strongly suggests a similar low-solubility profile for the target compound.[5]

  • Crystal Lattice Energy: Highly planar and symmetric molecules can pack tightly into a stable crystal lattice. A significant amount of energy is required to break these intermolecular bonds before solvation can occur. A high melting point often correlates with high lattice energy and, consequently, lower solubility.[6]

  • The Amine Group: The molecule contains a basic pyrimidin-2-amine group. In neutral water (pH ~7.0), this amine is likely to be predominantly in its neutral, un-ionized form, which is less soluble than its protonated, charged counterpart.

Q2: What is the single most important first step in any attempt to solubilize this compound in an aqueous medium?

A2: pH adjustment. The presence of the basic amine moiety is the most logical and effective starting point for solubility enhancement. By lowering the pH of the aqueous medium, you can protonate the amine group, forming a more soluble salt.

The Henderson-Hasselbalch equation dictates that at a pH below the pKa of the amine group, the ionized (protonated) species will dominate. This charged species can participate in more favorable ion-dipole interactions with water, drastically increasing solubility. Therefore, attempting to dissolve the compound in a mildly acidic buffer (e.g., pH 2-5) should be your first experiment.[7][8]

Part 2: Systematic Troubleshooting Workflow

If initial pH adjustments are insufficient or not viable for your experimental system, a systematic approach is required. The following workflow provides a logical progression from simple to more complex solubilization techniques.

G cluster_start cluster_ph Step 1: pH Modification cluster_cosolvent Step 2: Co-solvent Systems cluster_cd Step 3: Complexation cluster_advanced Step 4: Advanced Formulations cluster_end start START: Compound Insoluble in Neutral Aqueous Buffer ph_test Attempt Solubilization in Acidic Buffer (pH 2-5) start->ph_test ph_success SOLUBLE? (Target Concentration Met) ph_test->ph_success Yes ph_fail INSOLUBLE or Unstable ph_test->ph_fail No end_ok Proceed with Experiment ph_success->end_ok cosolvent_test Screen Biocompatible Co-solvents (e.g., DMSO, EtOH, PG, PEG 400) ph_fail->cosolvent_test cosolvent_success SOLUBLE? cosolvent_test->cosolvent_success Yes cosolvent_fail INSOLUBLE or Precipitation on Dilution cosolvent_test->cosolvent_fail No cosolvent_success->end_ok cd_test Formulate with Modified Cyclodextrins (e.g., HP-β-CD, SBE-β-CD) cosolvent_fail->cd_test cd_success SOLUBLE? cd_test->cd_success Yes cd_fail INSOLUBLE or Insufficient Enhancement cd_test->cd_fail No cd_success->end_ok advanced_tech Consider Advanced Strategies: - Surfactant Micelles - Solid Dispersions (for oral use) cd_fail->advanced_tech end_reassess Re-evaluate Formulation Strategy advanced_tech->end_reassess

Caption: A systematic workflow for troubleshooting the aqueous solubility of 4-Phenyl-6-(thiophen-2-yl)pyrimidin-2-amine.

Part 3: In-Depth Methodologies & FAQs

This section provides detailed protocols and explanations for the key steps in the troubleshooting workflow.

Method 1: pH Adjustment

Q: How do I experimentally determine the pH-solubility profile of my compound?

A: A pH-solubility profile provides quantitative data on how solubility changes with pH. This is a critical first experiment for any ionizable compound.

Protocol: Determining a pH-Solubility Profile

  • Prepare Buffers: Make a series of biocompatible buffers covering a relevant pH range (e.g., pH 2, 4, 6, 7.4, 9). Use buffers with low salt concentrations initially to avoid common-ion effects.

  • Add Excess Compound: Add an excess amount of the solid compound to a known volume of each buffer in separate vials. Ensure enough solid is present that some remains undissolved at equilibrium.

  • Equilibrate: Tightly seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours. This timeframe is crucial to ensure the solution reaches equilibrium.

  • Separate Solid and Supernatant: Centrifuge the vials at high speed or filter the samples through a 0.22 µm syringe filter to remove all undissolved solid.

  • Quantify Concentration: Carefully take an aliquot of the clear supernatant, dilute it in a suitable organic solvent (like acetonitrile or methanol), and measure the concentration using a validated analytical method such as HPLC-UV.

  • Plot Data: Plot the measured solubility (e.g., in µg/mL or µM) on the y-axis against the buffer pH on the x-axis.

Q: What are the limitations of using pH modification?

A: While effective, pH adjustment has potential drawbacks. The compound may be chemically unstable at the required acidic pH. Furthermore, if the acidic stock solution is added to a system at neutral pH (e.g., cell culture media or blood), the compound may precipitate out as the pH neutralizes, leading to inaccurate results or potential toxicity.

Method 2: Co-solvent Systems

Q: My compound's solubility is still too low in acidic buffer, or my experiment requires a neutral pH. What should I try next?

A: The use of co-solvents is the next logical step. Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system, making it more favorable for hydrophobic compounds to dissolve.[9][10]

Commonly Used Co-solvents:

Co-solventTypical Starting ConcentrationKey Considerations
Dimethyl Sulfoxide (DMSO)0.1% - 5% (v/v)Excellent solubilizer; can be toxic to cells at >0.5-1%.
Ethanol (EtOH)1% - 20% (v/v)Generally well-tolerated; can cause protein precipitation at high concentrations.
Propylene Glycol (PG)5% - 40% (v/v)Low toxicity; commonly used in pharmaceutical formulations.[11]
Polyethylene Glycol 400 (PEG 400)5% - 50% (v/v)Very low toxicity; can form viscous solutions.

Protocol: Screening Co-solvents

  • Prepare Stock Solution: Dissolve a high concentration of your compound in 100% of the chosen co-solvent (e.g., 10 mg/mL in DMSO).

  • Prepare Aqueous Systems: Set up vials containing your target aqueous buffer (e.g., PBS pH 7.4).

  • Titrate: Add small, incremental amounts of the concentrated stock solution to the aqueous buffer while vortexing vigorously.

  • Observe for Precipitation: Note the concentration at which the first sign of persistent cloudiness or precipitation appears. This is the approximate limit of solubility in that co-solvent/buffer mixture.

  • Best Practice: Always prepare the final dilution by adding the stock solution to the aqueous buffer, not the other way around. This avoids "drowning out" the compound, where it immediately precipitates upon contact with a large volume of anti-solvent (water).

Method 3: Complexation with Cyclodextrins

Q: Co-solvents are causing toxicity in my assay. Is there a more biocompatible alternative?

A: Yes. Cyclodextrins are an excellent choice. These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic "guest" molecules, like your compound, forming a water-soluble "inclusion complex."[2][12][13]

G cluster_CD Cyclodextrin (Host) cluster_Drug Drug Molecule (Guest) cluster_Complex Water-Soluble Inclusion Complex CD Hydrophilic Exterior (interacts with water) Cavity Hydrophobic Cavity Drug 4-Phenyl-6-(thiophen-2-yl) pyrimidin-2-amine (Hydrophobic) Drug->Dummy1 Encapsulation Complex Soluble Complex (Hydrophilic exterior shields hydrophobic drug) Complex->Dummy2 Increased Aqueous Solubility

Caption: Mechanism of solubility enhancement by cyclodextrin inclusion complexation.

Which Cyclodextrin to Use?

For parenteral or cell-based applications, chemically modified cyclodextrins are strongly preferred over natural β-cyclodextrin due to their much higher aqueous solubility and improved safety profiles.[14]

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD): A widely used, non-toxic option.[11]

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD): Anionic derivative, highly soluble, and particularly effective for amine-containing compounds due to potential ionic interactions.

Protocol: Preparing a Drug-Cyclodextrin Formulation (Kneading Method)

  • Weigh Components: Weigh out the drug and the chosen cyclodextrin (a 1:1 or 1:2 molar ratio is a good starting point).

  • Form a Paste: Place the powders in a mortar. Add a small amount of a water/alcohol mixture (e.g., 50:50 water:ethanol) dropwise while triturating with the pestle to form a thick, uniform paste.

  • Knead: Continue kneading the paste vigorously for 30-60 minutes. This intimate mixing facilitates the inclusion of the drug into the cyclodextrin cavity.[15]

  • Dry: Dry the paste in an oven at a low temperature (e.g., 40-50°C) under vacuum until a constant weight is achieved.

  • Create Powder: Gently grind the dried complex into a fine powder. This powder can now be tested for its aqueous solubility.

Part 4: Summary of Solubilization Strategies

TechniqueMechanismTypical Fold IncreaseProsCons
pH Adjustment Forms a more soluble salt by ionizing the amine group.10x - 1,000x+Simple, inexpensive, highly effective for ionizable drugs.Potential for chemical instability; risk of precipitation upon pH change.
Co-solvents Reduces the polarity of the aqueous solvent system.2x - 100xEasy to screen; effective for many compounds.Potential for toxicity; can affect protein conformation; risk of precipitation upon dilution.
Cyclodextrins Encapsulates the hydrophobic drug in a soluble host molecule.10x - 5,000x+Low toxicity (modified CDs); high solubilization potential; can improve stability.[12]More expensive; requires formulation development; potential for drug displacement.
Solid Dispersion Disperses the drug in an amorphous state within a hydrophilic carrier.10x - 10,000x+Significant increase in dissolution and bioavailability for oral use.[1][15][16]Advanced technique requiring specialized equipment (e.g., spray dryer, hot-melt extruder).[17]

References

  • Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. J. Adv. Pharm. Edu. & Res. [URL: https://japer.
  • Mura, P. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10222097/]
  • Solid Dispersion Techniques for Solubility Enhancement: A Comprehensive Review. Jetir.Org. [URL: https://www.jetir.org/papers/JETIR2407026.pdf]
  • Predicting Solubility. Rowan. [URL: https://www.rowan.page/solutions/predict-solubility]
  • Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3107223/]
  • Popa, G., et al. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10952089/]
  • Singh, S., et al. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7902507/]
  • Compound solubility prediction in medicinal chemistry and drug discovery. Life Chemicals. [URL: https://lifechemicals.com/blog/medicinal-chemistry/compound-solubility-prediction-in-medicinal-chemistry-and-drug-discovery]
  • Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs. IJPPR. [URL: https://ijppr.humanjournals.com/wp-content/uploads/2024/03/10.pdf]
  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [URL: https://ijmsdr.com/index.php/ijmsdr/article/view/282]
  • Zhang, T., et al. Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Journal of Cheminformatics. [URL: https://jcheminf.biomedcentral.com/articles/10.1186/s13321-021-00519-6]
  • Solubility Enchantment Of Poorly Soluble Drug. International Journal of Pharmaceutical Sciences. [URL: https://ijpsrev.com/index.php/ijpsrev/article/view/1004]
  • Singh, A., et al. Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. Journal of Applied Pharmaceutical Science. [URL: https://japsonline.com/admin/php/uploads/639_pdf.pdf]
  • Strategies for improving hydrophobic drugs solubility and bioavailability. Int J Pharm Chem Anal. [URL: https://ijpca.com/File_Folder/22-31(ijpca).pdf]
  • Loftsson, T., et al. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. MDPI. [URL: https://www.mdpi.com/2079-4991/8/5/308]
  • Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10583648/]
  • How to predict the solubility of an organic compound in different kinds of solvents? Chemistry Stack Exchange. [URL: https://chemistry.stackexchange.com/questions/22037/how-to-predict-the-solubility-of-an-organic-compound-in-different-kinds-of-solv]
  • SOLID DISPERSION: STRATEGY TO ENHANCE SOLUBILITY. World Journal of Pharmacy and Pharmaceutical Sciences. [URL: https://storage.googleapis.com/wjpps_uploader/article_issue/1426244893.pdf]
  • A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Brieflands. [URL: https://brieflands.com/articles/arcr-116248.html]
  • SOLUBILITY ENHANCEMENT OF POORLY WATER SOLUBLE DRUGS: A REVIEW. International Journal of Pharmaceutical Sciences and Research. [URL: https://ijpsr.
  • Cyclodextrin Inclusion Complexes in Drug Delivery: A Role for Liposomes. UCL Discovery. [URL: https://discovery.ucl.ac.uk/id/eprint/1349580/]
  • Co-solvent solubilization of some poorly-soluble antidiabetic drugs. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/17992928/]
  • MIXED CO-SOLVENCY CONCEPT: A PROMISING TOOL TO ENHANCE SOLUBILITY OF POOR SOLUBLE DRUG ACECLOFENAC. International Journal of Pharmaceutical, Chemical, and Biological Sciences. [URL: https://www.ijpcbs.com/files/20.pdf]
  • An Overview of Technique for Solubility of Poorly Water Soluble Drugs. NeuroQuantology. [URL: https://www.neuroquantology.com/index.php/journal/article/view/798]
  • Solubility Enhancement of Poorly soluble Drugs by using Novel Techniques : A Comprehensive Review. Pharma Excipients. [URL: https://www.pharmaexcipients.com/solubility-enhancement-of-poorly-soluble-drugs-by-using-novel-techniques-a-comprehensive-review/]
  • N-[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]-1,3-benzoxazol-2-amine. EvitaChem. [URL: https://www.evitachem.com/product/evt-6111447]
  • Solubilizer Excipients. Protheragen. [URL: https://www.protheragen.com/solubilizer.html]
  • Solubility Enhancement Excipients. American Pharmaceutical Review. [URL: https://www.americanpharmaceuticalreview.com/Excipients/35-Solubility-Enhancement/]
  • Recent Advances in Pyrimidine-Based Drugs. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8956272/]
  • Solubilizing Excipients in Oral and Injectable Formulations. Kinam Park. [URL: https://kinampark.
  • Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/jm1013205]
  • Thiophenebearing pyrimidine derivatives synthesis from chalcones: In silico ADME/T studies and molecular docking studies. Journal of Pharmaceutical Negative Results. [URL: https://www.pnrjournal.com/index.php/home/article/view/1065]
  • 4-Methyl-6-(thiophen-2-yl)pyrimidin-2-amine. Chem-Impex. [URL: https://www.chemimpex.com/products/4-methyl-6-thiophen-2-yl-pyrimidin-2-amine-26963-43-9]
  • 4,6-Diphenylpyrimidin-2-amine. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/619024]
  • Liquid Formulation Solubility Enhancement. Sigma-Aldrich. [URL: https://www.sigmaaldrich.

Sources

Optimization

4-Phenyl-6-(thiophen-2-yl)pyrimidin-2-amine degradation products

Topic: 4-Phenyl-6-(thiophen-2-yl)pyrimidin-2-amine Status: Operational Role: Senior Application Scientist Scope: Degradation Pathways, Analytical Method Development, and Troubleshooting Executive Technical Overview Welco...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-Phenyl-6-(thiophen-2-yl)pyrimidin-2-amine

Status: Operational Role: Senior Application Scientist Scope: Degradation Pathways, Analytical Method Development, and Troubleshooting

Executive Technical Overview

Welcome to the technical support hub for 4-Phenyl-6-(thiophen-2-yl)pyrimidin-2-amine . As a researcher working with this scaffold, you are likely encountering stability issues driven by the electronic properties of the thiophene ring conjugated to the pyrimidine core.

This molecule is not a passive scaffold. It possesses two distinct "soft spots" for degradation:

  • The Thiophene Sulfur: Highly susceptible to S-oxidation (forming sulfoxides and sulfones) and subsequent ring-opening under oxidative stress or metabolic conditions (P450s).

  • The 2-Amino Group: Prone to N-oxidation and responsible for severe peak tailing in HPLC due to silanol interactions.

This guide provides the protocols to identify, isolate, and prevent these degradation products.

Critical Degradation Pathways (Mechanism & Causality)

The primary degradation vector for this compound is Oxidative Stress , specifically targeting the thiophene ring. Unlike benzene, the thiophene sulfur has lone pairs available for electrophilic attack by reactive oxygen species (ROS).

Pathway 1: Thiophene S-Oxidation (The "M+16/M+32" Problem)

When exposed to peroxides (common in aged PEG or Tween excipients) or metabolic enzymes (CYP450), the thiophene ring undergoes S-oxidation.

  • Stage 1: Formation of the Thiophene-S-oxide (+16 Da). This intermediate is anti-aromatic and highly unstable.

  • Stage 2: It rapidly dimerizes (Diels-Alder) or further oxidizes to the Thiophene-S-sulfone (+32 Da). The sulfone is more stable but lacks the aromatic character of the parent, altering potency.

  • Stage 3: Ring opening (desulfurization) leading to acyclic enones.

Pathway 2: Photolytic Degradation (ICH Q1B)

The conjugated system (Phenyl-Pyrimidine-Thiophene) acts as a chromophore. UV exposure can lead to:

  • Radical-mediated ring opening.

  • [2+2] Cycloaddition dimerization (if in solid state).

Visualization: Degradation Cascade

DegradationPathway Parent Parent Molecule (MW: 253.3) S_Oxide Intermediate: Thiophene-S-Oxide (+16 Da) Parent->S_Oxide Oxidation (ROS/H2O2) N_Oxide Product B: N-Oxide (Amine) (+16 Da) Parent->N_Oxide Minor Pathway Sulfone Product A: Thiophene-S-Sulfone (+32 Da) S_Oxide->Sulfone Further Oxidation RingOpen Product C: Acyclic Enones (Loss of Sulfur) S_Oxide->RingOpen Ring Opening (Instability)

Caption: Predicted oxidative degradation pathways showing the critical transition from the parent molecule to the unstable S-oxide intermediate and subsequent stable degradants.

Analytical Troubleshooting Guide

This section addresses the most common issues researchers face when analyzing this compound via HPLC/LC-MS.

Issue A: "I see a split peak or severe tailing for the parent compound."
  • Cause: The 2-amino pyrimidine moiety is basic (pKa ~3-4). At neutral pH, it interacts strongly with residual silanols on the silica column backbone.

  • Solution: You must suppress this ionization or block the silanols.

    • Protocol: Use a mobile phase with 0.1% Trifluoroacetic Acid (TFA) instead of Formic Acid. TFA acts as an ion-pairing agent. Alternatively, use a high-pH stable column (e.g., Waters XBridge) with Ammonium Bicarbonate (pH 10) to keep the amine uncharged.

Issue B: "My LC-MS shows a peak at M+16, but I can't tell if it's N-oxide or S-oxide."
  • Differentiation Protocol:

    • Retention Time: The N-oxide is generally more polar (elutes earlier) than the S-oxide .

    • Fragment Ions: Perform MS/MS.

      • N-oxide: Often shows a characteristic loss of oxygen [M-16].

      • S-oxide:[1][2] Often shows a loss of SO [M-48] or fragmentation of the thiophene ring itself.

Visualization: Troubleshooting Logic Tree

Troubleshooting Start Symptom: Unidentified Peak CheckMass Check Mass Shift Start->CheckMass M16 Mass Shift = +16 Da CheckMass->M16 M32 Mass Shift = +32 Da CheckMass->M32 Decision Elution Order relative to Parent? M16->Decision Diag3 Diagnosis: Thiophene Sulfone M32->Diag3 Early Elutes Earlier (More Polar) Decision->Early Late Elutes Later/Close Decision->Late Diag1 Diagnosis: N-Oxide (Amine Oxidation) Early->Diag1 Diag2 Diagnosis: Thiophene S-Oxide Late->Diag2

Caption: Decision tree for identifying oxidative impurities based on mass shift and chromatographic behavior.

Frequently Asked Questions (FAQs)

Q1: Is this compound light sensitive? (ICH Q1B Compliance) A: Yes. The thiophene-pyrimidine conjugation creates a chromophore that absorbs in the UV-A/B range.

  • Action: Store solid powder in amber vials. For solution-state experiments, wrap reservoirs in aluminum foil.

  • Verification: Perform a forced degradation study exposing a 1 mg/mL solution to 1.2 million lux hours (standard ICH Q1B). If you see a drop in potency >5% without new peaks in UV (but visible in MS), suspect polymerization.

Q2: Can I use DMSO for stock solutions? A: Use with caution. DMSO is an oxidant.

  • Risk: Storing thiophene-containing compounds in DMSO at room temperature for months can lead to gradual S-oxidation.

  • Recommendation: Store DMSO stocks at -20°C or -80°C. For short-term use, Acetonitrile/Water is a safer solvent system if solubility permits.

Q3: Why does the compound turn yellow upon storage? A: Yellowing often indicates the formation of extended conjugated systems or radical degradation products, typical of thiophene ring-opening or dimerization. This is a "physical appearance" failure in stability testing, even if HPLC purity remains high (degradants may not elute or may have low extinction coefficients).

Experimental Protocol: Forced Degradation (Oxidation)

To confirm the susceptibility of the thiophene ring, perform this targeted stress test:

  • Preparation: Dissolve 5 mg of 4-Phenyl-6-(thiophen-2-yl)pyrimidin-2-amine in 5 mL of Acetonitrile/Water (50:50).

  • Stressing: Add 1 mL of 3% Hydrogen Peroxide (

    
    ).
    
  • Incubation: Incubate at Room Temperature for 2 hours. (Do not heat initially; thiophene oxidation is fast).

  • Quenching: Quench with 1 mL of 10% Sodium Metabisulfite to stop the reaction.

  • Analysis: Inject immediately onto HPLC (C18 column, Gradient 5-95% ACN in 0.1% Formic Acid).

  • Expected Result: Appearance of a peak at RRT ~0.8-0.9 (S-oxide) and potentially RRT ~1.1 (Sulfone) relative to the parent.

References
  • ICH Harmonised Tripartite Guideline. (1996). Stability Testing: Photostability Testing of New Drug Substances and Products Q1B.[3][4] European Medicines Agency. Link

  • Dansette, P. M., et al. (2005). Metabolic Activation of Thiophene Derivatives by Cytochrome P450 2C9.[1] Molecular Pharmacology. (Demonstrates the mechanism of thiophene S-oxidation and ring opening). Link

  • Sule, S., et al. (2023).[5] Forced Degradation in Pharmaceuticals – A Regulatory Update.[5] American Journal of Chemistry.[5] (Overview of stress testing protocols including oxidation). Link

  • SIELC Technologies. (2018). Separation of Thiophene S-oxides on HPLC. (Technical note on separating polar thiophene oxidation products). Link

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: IR Characterization of the 2-Amino Group in Pyrimidine Derivatives

Topic: Characteristic IR peaks of 2-amino group in pyrimidine derivatives Content Type: Technical Comparison Guide Executive Summary The 2-aminopyrimidine (2-AP) moiety is a critical pharmacophore in medicinal chemistry,...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Characteristic IR peaks of 2-amino group in pyrimidine derivatives Content Type: Technical Comparison Guide

Executive Summary

The 2-aminopyrimidine (2-AP) moiety is a critical pharmacophore in medicinal chemistry, serving as a scaffold for kinase inhibitors (e.g., Imatinib) and nucleobase analogs. Accurate structural characterization of the 2-amino group is essential for validating synthetic pathways and assessing solid-state properties (polymorphism).

This guide provides an in-depth analysis of the infrared (IR) spectral signature of the 2-amino group.[1] It objectively compares the diagnostic performance of IR spectroscopy against alternative isomers (4-aminopyrimidine) and tautomeric forms, supported by experimental data and self-validating protocols.

Theoretical Basis & Spectral Signature

The 2-amino group (


) attached to a pyrimidine ring exhibits a distinct vibrational profile due to the resonance interaction between the lone pair on the exocyclic nitrogen and the 

-deficient pyrimidine ring.
Primary Vibrational Modes

The "performance" of IR in identifying this group relies on three specific regions.

ModeVibration TypeWavenumber (

)
Diagnostic Value

Asymmetric Stretching3500 – 3400 High frequency doublet; confirms primary amine.

Symmetric Stretching3400 – 3300 Paired with

; separation (

) indicates hybridization.

Scissoring (Bending)1650 – 1620 "Fingerprint" for primary amine; often overlaps with ring

.

C-N Stretching1350 – 1250 Indicates conjugation strength; shifts with ring substitution.
Diagram 1: Vibrational Logic & Resonance

The following diagram illustrates the resonance structures that influence bond order and force constants, directly affecting peak positions.[2]

ResonanceEffect cluster_spectra Spectral Consequences AminoForm Amino Form (Dominant) Resonance Resonance Hybrid (Partial Double Bond) AminoForm->Resonance Electron Donation from N(exo) to Ring IminoForm Imino Form (Rare/Unstable) Resonance->IminoForm Tautomerization (High Energy) CN_Stretch C-N Bond Shortening Increases v(C-N) to ~1300 cm-1 Resonance->CN_Stretch NH_Acid NH Acidity Broadens peaks in Solid State Resonance->NH_Acid

Caption: Resonance delocalization increases the exocyclic C-N bond order, shifting its stretching frequency higher than aliphatic amines.

Comparative Analysis: Performance & Alternatives

This section compares the spectral behavior of 2-AP against its structural isomers and physical states.

A. Isomeric Distinction: 2-Amino vs. 4-Amino Pyrimidine

Distinguishing the 2-amino isomer from the 4-amino isomer is a common analytical challenge. IR offers distinct markers based on molecular symmetry (


 for 2-AP vs. 

for 4-AP).
Feature2-Aminopyrimidine 4-Aminopyrimidine Differentiation Logic
Symmetry High (

approx)
Low (

)
Higher symmetry in 2-AP leads to fewer IR-active ring modes compared to 4-AP.
Ring Breathing ~990

(Weak/Silent)
~1000

(Strong)
The "ring breathing" mode is often IR-forbidden or weak in symmetric 2-AP but active in 4-AP.

Intensity
Strong, SharpMedium, Broad2-AP amine is flanked by two ring nitrogens, altering the dipole moment change during bending.
B. State Analysis: Solid State (KBr) vs. Solution (DCM)

The choice of sampling technique drastically alters the spectral output due to hydrogen bonding.[2]

  • Solution (Dilute

    
     or DCM): 
    
    • Performance: Delivers "true" vibrational frequencies free from intermolecular forces.[2]

    • Data: Sharp doublet at 3500

      
        (
      
      
      
      ) and 3400
      
      
      (
      
      
      ).
    • Use Case: Quantitative analysis and fundamental structural assignment.

  • Solid State (KBr Pellet / ATR):

    • Performance: Dominated by intermolecular Hydrogen Bonding (N-H...N).[2]

    • Data: Peaks shift to lower wavenumbers (3350 – 3150

      
       ) and broaden significantly.
      
    • Use Case: Polymorph screening and formulation stability testing.

C. Tautomeric Validation: Amino vs. Imino

While pyrimidines can theoretically exist as imines, IR data confirms the Amino form is dominant by


.[2]
  • Amino Marker: Doublet in 3000+ region (

    
    ).[2]
    
  • Imino Marker: Would show a strong exocyclic

    
     stretch (>1650 
    
    
    
    ) and a single N-H stretch. The absence of these confirms the amino structure.[2]
Experimental Protocol (Self-Validating)

To ensure reproducible data, follow this optimized workflow.

Methodology: ATR-FTIR Acquisition
  • Sample Preparation:

    • Critical Step: Dry the sample in a vacuum desiccator for 2 hours.[2] Hygroscopic water absorbs at 3400

      
       and 1640 
      
      
      
      , directly masking the
      
      
      signals.
  • Background Collection:

    • Clean the ATR crystal (Diamond/ZnSe) with isopropanol.[2] Collect background (32 scans).

  • Acquisition:

    • Place solid sample (~5 mg) on crystal.[2] Apply high pressure to ensure contact (critical for high-wavenumber sensitivity).

    • Parameters: Resolution:

      
      ; Scans: 64; Range: 4000–600 
      
      
      
      .
  • Validation Check (The "Self-Check"):

    • Pass Criteria: The

      
       and 
      
      
      
      peaks must be distinct.[2] If they appear as a single blob, the sample is either wet or amorphous.[2]
    • Pass Criteria: The region >3600

      
       should be flat (no free OH).
      
Diagram 2: Analytical Decision Tree

Protocol Start Start: Unknown Pyrimidine Derivative Acquire Acquire FTIR Spectrum (Dry Sample) Start->Acquire Check3000 Check 3500-3100 cm-1 Region Acquire->Check3000 Doublet Distinct Doublet? (v_as & v_s) Check3000->Doublet Yes SingleBroad Single Broad Band? Check3000->SingleBroad No AssignAmino Assign: Primary Amino Group (-NH2) Confirm 2-AP Structure Doublet->AssignAmino CheckDryness Check Dryness/H-Bonding Recrystallize or Dry SingleBroad->CheckDryness CheckDryness->Acquire Retry

Caption: Decision tree for validating the presence of the 2-amino group based on N-H stretching topology.

Consolidated Data Table

The following table aggregates experimental data for 2-Aminopyrimidine and common derivatives.

CompoundState




Ref
2-Aminopyrimidine

Soln
3500340016201340[1]
2-Aminopyrimidine Solid (KBr)3350318016401341[2]
2-Amino-4-methylpyrimidine Gas Phase3611 (calc)3489 (calc)16111315[3]
2-Amino-4,6-dichloropyrimidine Solid3420331016351355[4]

Note: Electron-withdrawing groups (like Cl) on the ring generally shift the


 stretching frequencies higher by reducing the basicity and H-bonding capability of the amine.
References
  • NIST Mass Spectrometry Data Center. 2-Aminopyrimidine Infrared Spectrum.[2][3] NIST Chemistry WebBook, SRD 69.[2][4][5][6] [Link]

  • Bayrak, C. (2013).[2][7] Vibrational Spectroscopic Investigation of 2-amino-4-methylpyrimidine Tetracyanonickelate Complexes. Hacettepe J. Biol. & Chem., 41(2), 133–141.[2][7] [Link]

  • Sundaraganesan, N., et al. (2010).[2] Spectroscopic investigations of 2-aminopyridine. Int. J. Chem. Sci., 8(2), 1069-1078.[2] [Link]

  • National Institute of Standards and Technology. 2-Amino-4-methylpyrimidine.[2][3] NIST Standard Reference Data.[2][4][5][6][8] [Link]

Sources

Comparative

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) for Purity Assessment of 4-Phenyl-6-(thiophen-2-yl)pyrimidin-2-amine and Its Impurities

This in-depth technical guide provides a comprehensive framework for the development and application of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity determination of 4-Phenyl...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive framework for the development and application of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity determination of 4-Phenyl-6-(thiophen-2-yl)pyrimidin-2-amine. We will explore the separation of the active pharmaceutical ingredient (API) from its potential process-related and degradation impurities, offering a detailed experimental protocol and the scientific rationale behind the methodological choices. This guide is intended for researchers, scientists, and drug development professionals who require robust analytical methods for quality control and stability testing.

Introduction: The Critical Need for a Stability-Indicating Method

4-Phenyl-6-(thiophen-2-yl)pyrimidin-2-amine is a heterocyclic compound of interest in medicinal chemistry, belonging to the diverse family of pyrimidine derivatives which are known for a wide range of pharmacological activities.[1][2] The purity of any API is a critical quality attribute that directly impacts its safety and efficacy. Therefore, a highly specific and sensitive analytical method is required to separate the API from any structurally similar impurities that may arise during synthesis or upon storage.

Forced degradation studies are an essential component of developing a stability-indicating method, as they help to identify the likely degradation products under various stress conditions.[3][4] This guide will outline a systematic approach to developing an HPLC method capable of resolving 4-Phenyl-6-(thiophen-2-yl)pyrimidin-2-amine from its key impurities, ensuring the reliability of purity assessments throughout the drug development lifecycle.

Understanding the Analyte and Potential Impurities

A foundational step in method development is to understand the physicochemical properties of the target molecule and its potential impurities. 4-Phenyl-6-(thiophen-2-yl)pyrimidin-2-amine is a relatively non-polar molecule containing both phenyl and thiophene rings, as well as a basic pyrimidine-2-amine moiety.

Based on common synthetic routes for similar 4,6-disubstituted pyrimidin-2-amines, which often involve the condensation of a chalcone-like precursor with guanidine[1][2], we can anticipate several potential process-related impurities:

  • Impurity A (Starting Material 1): 1-Phenyl-3-(thiophen-2-yl)prop-2-en-1-one (a chalcone)

  • Impurity B (Starting Material 2): Guanidine

  • Impurity C (Side-Reaction Product): 4,6-Diphenylpyrimidin-2-amine[5] (resulting from a potential side reaction with acetophenone, if present)

  • Impurity D (Side-Reaction Product): 4,6-bis(thiophen-2-yl)pyrimidin-2-amine[6] (resulting from a potential side reaction with 2-acetylthiophene, if present)

Degradation impurities can be generated through forced degradation studies, which typically involve exposing the API to acidic, basic, oxidative, thermal, and photolytic stress conditions.[3][7]

The Chromatographic Approach: A Reverse-Phase HPLC Method

Given the non-polar nature of 4-Phenyl-6-(thiophen-2-yl)pyrimidin-2-amine and its likely impurities, a reverse-phase HPLC (RP-HPLC) method is the most suitable approach. This technique separates compounds based on their hydrophobicity, with more non-polar compounds having a stronger interaction with the stationary phase and thus longer retention times.

Experimental Protocol

Chromatographic System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector is suitable.

Chromatographic Conditions:

ParameterConditionRationale
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)The C18 stationary phase provides excellent retention for non-polar to moderately polar compounds, making it ideal for this application.
Mobile Phase A 0.1% Formic Acid in WaterThe acidic modifier helps to protonate the basic amine group on the pyrimidine ring, leading to sharper peaks and improved peak shape.
Mobile Phase B AcetonitrileA common organic modifier in RP-HPLC with good UV transparency and elution strength.
Gradient Elution 0-5 min: 40% B; 5-20 min: 40-80% B; 20-25 min: 80% B; 25.1-30 min: 40% BA gradient is necessary to elute both the more polar starting materials and the less polar API and potential side-reaction products within a reasonable timeframe, while achieving adequate resolution.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column that provides a good balance between analysis time and efficiency.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection Wavelength 254 nm and 320 nmThe extended aromatic system of the target compound and its impurities suggests strong UV absorbance. Monitoring at multiple wavelengths can aid in peak identification and purity assessment.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Sample Preparation Dissolve the sample in a mixture of Mobile Phase A and Mobile Phase B (e.g., 50:50 v/v) to a final concentration of approximately 0.5 mg/mL.The diluent should be compatible with the mobile phase to ensure good peak shape.
Forced Degradation Study Protocol

To ensure the stability-indicating nature of the method, forced degradation studies should be performed as recommended by the International Council for Harmonisation (ICH) guidelines.[4]

  • Acid Hydrolysis: Reflux the sample in 0.1 M HCl at 80°C for 2 hours.[7][8]

  • Base Hydrolysis: Reflux the sample in 0.1 M NaOH at 80°C for 2 hours.

  • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.[7]

  • Thermal Degradation: Expose the solid sample to 105°C for 24 hours.

  • Photolytic Degradation: Expose the sample solution to UV light (254 nm) and visible light for a defined period.

A control sample (unstressed) should be analyzed alongside the stressed samples to differentiate between degradation products and impurities present in the original sample.[3]

Expected Chromatographic Performance and Data

The proposed HPLC method is designed to provide baseline separation of 4-Phenyl-6-(thiophen-2-yl)pyrimidin-2-amine from its potential impurities. The expected elution order is based on the polarity of the compounds, with more polar compounds eluting earlier.

Table 1: Expected Retention Times and Relative Retention Times (RRT) of 4-Phenyl-6-(thiophen-2-yl)pyrimidin-2-amine and Potential Impurities

CompoundExpected Retention Time (min)Relative Retention Time (RRT)
Guanidine (Impurity B)~2.5~0.20
1-Phenyl-3-(thiophen-2-yl)prop-2-en-1-one (Impurity A)~8.0~0.64
4-Phenyl-6-(thiophen-2-yl)pyrimidin-2-amine (API) ~12.5 1.00
4,6-Diphenylpyrimidin-2-amine (Impurity C)~14.0~1.12
4,6-bis(thiophen-2-yl)pyrimidin-2-amine (Impurity D)~11.0~0.88
Degradation ProductsVariableVariable

Note: The exact retention times may vary depending on the specific HPLC system and column used. The RRT values provide a more robust measure for peak identification.

Visualizing the Workflow

A clear and logical workflow is essential for reproducible analytical testing. The following diagram illustrates the key steps in the analysis of 4-Phenyl-6-(thiophen-2-yl)pyrimidin-2-amine and its impurities.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample API Sample Dilution Dissolve in Diluent (0.5 mg/mL) Sample->Dilution Standard Reference Standard Standard->Dilution Filtration Filter through 0.45 µm filter Dilution->Filtration Injection Inject 10 µL Filtration->Injection Separation C18 Column Gradient Elution Injection->Separation Detection PDA/UV Detector (254 nm, 320 nm) Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Calculate Purity and Impurity Levels Integration->Quantification Report Generate Report Quantification->Report

Sources

Validation

A Comparative Analysis of 4-Phenyl vs. 4-Methyl Substituted Pyrimidin-2-amines: A Guide for Researchers

In the landscape of medicinal chemistry and drug discovery, the pyrimidine scaffold stands as a cornerstone, integral to the structure of numerous biologically active molecules. The strategic substitution on this privile...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry and drug discovery, the pyrimidine scaffold stands as a cornerstone, integral to the structure of numerous biologically active molecules. The strategic substitution on this privileged heterocycle can profoundly influence its physicochemical properties and pharmacological effects. This guide offers an in-depth technical comparison of two fundamental substituted pyrimidin-2-amines: 4-phenylpyrimidin-2-amine and 4-methylpyrimidin-2-amine. This analysis is designed to provide researchers, scientists, and drug development professionals with a clear, data-driven understanding of how a simple switch from a methyl to a phenyl group at the 4-position can impact molecular characteristics and biological potential.

While direct comparative biological studies on these two specific parent molecules are limited in publicly available literature, this guide synthesizes data from extensive research on related derivatives to elucidate the underlying structure-activity relationships (SAR). By examining their synthesis, physicochemical profiles, and the biological activities of closely related analogues, we can extrapolate valuable insights to inform future research and development endeavors.

Synthetic Strategies: Accessibility and Key Considerations

The synthesis of 4-substituted pyrimidin-2-amines is well-established, with the most common and versatile method being the condensation of a 1,3-dicarbonyl compound or its equivalent with guanidine.

A prevalent and efficient route involves the Claisen-Schmidt condensation to form a chalcone intermediate, which then undergoes cyclization with guanidine.[1][2] This two-step process is adaptable for both phenyl and methyl substitutions.

General Synthetic Pathway:

G cluster_0 Step 1: Chalcone Formation (Claisen-Schmidt Condensation) cluster_1 Step 2: Pyrimidine Ring Formation Ketone Acetophenone (for Phenyl) or Acetone (for Methyl) Chalcone Chalcone Intermediate Ketone->Chalcone Aldehyde Benzaldehyde (for Phenyl) or Acetaldehyde (for Methyl) Aldehyde->Chalcone Base Base (e.g., NaOH) Base->Chalcone Guanidine Guanidine Hydrochloride Final_Product 4-Substituted Pyrimidin-2-amine Chalcone->Final_Product Guanidine->Final_Product Solvent Solvent (e.g., DMF) Solvent->Final_Product

Caption: General synthetic scheme for 4-substituted pyrimidin-2-amines.

Experimental Protocol: Synthesis of 4-Phenylpyrimidin-2-amine

This protocol is a representative example based on established literature procedures for similar compounds.[1][2]

Step 1: Synthesis of Chalcone (1,3-diphenylprop-2-en-1-one)

  • To a stirred solution of acetophenone (1 equivalent) and benzaldehyde (1 equivalent) in ethanol at 0-5°C, slowly add an aqueous solution of sodium hydroxide (e.g., 40%).

  • Maintain the temperature and continue stirring for 2-4 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into crushed ice and acidify with dilute HCl.

  • Filter the precipitated solid, wash with cold water, and recrystallize from a suitable solvent like ethanol to yield the chalcone.

Step 2: Synthesis of 4-Phenylpyrimidin-2-amine

  • A mixture of the synthesized chalcone (1 equivalent) and guanidine hydrochloride (1 equivalent) in a solvent such as dimethylformamide (DMF) is prepared.

  • A base (e.g., sodium methoxide or potassium carbonate) is added, and the mixture is heated to reflux (typically 50-100°C) for 6-8 hours.[1][3]

  • The reaction progress is monitored by TLC.

  • After cooling, the reaction mixture is poured into ice water to precipitate the product.

  • The solid is filtered, washed with water, and purified by recrystallization from a suitable solvent (e.g., ethanol or methanol) to afford 4-phenylpyrimidin-2-amine.

The synthesis of 4-methylpyrimidin-2-amine follows a similar protocol, substituting acetophenone and benzaldehyde with acetone and acetaldehyde (or their synthetic equivalents) respectively in the initial step.

Physicochemical Properties: A Tale of Two Substituents

The seemingly minor change from a methyl to a phenyl group at the 4-position of the pyrimidin-2-amine core significantly alters the molecule's physicochemical properties. These differences have profound implications for solubility, lipophilicity, and ultimately, the pharmacokinetic profile of the compounds.

Property4-Phenylpyrimidin-2-amine4-Methylpyrimidin-2-amineSource(s)
Molecular Formula C₁₀H₉N₃C₅H₇N₃[4]
Molecular Weight 171.20 g/mol 109.13 g/mol [4]
Melting Point (°C) 180-182158-160[1][5]
Predicted XlogP3 1.50.3[4]
Topological Polar Surface Area (TPSA) 51.8 Ų51.8 Ų[4]
Hydrogen Bond Donors 11[4]
Hydrogen Bond Acceptors 33[4]

Key Insights from Physicochemical Data:

  • Lipophilicity: The most striking difference lies in the predicted octanol-water partition coefficient (XlogP3). The phenyl group imparts significantly greater lipophilicity (hydrophobicity) to the molecule compared to the methyl group. This is a critical consideration in drug design, as it influences membrane permeability, protein binding, and metabolic stability.[6]

  • Molecular Weight and Size: The addition of the phenyl ring results in a higher molecular weight and larger molecular size, which can affect its ability to fit into certain biological targets.

  • Polar Surface Area and Hydrogen Bonding: Both molecules share the same topological polar surface area (TPSA) and hydrogen bond donor/acceptor counts, owing to the conserved pyrimidin-2-amine core. This suggests that their fundamental interactions with polar environments and their potential for hydrogen bonding are similar.

G cluster_0 4-Phenylpyrimidin-2-amine cluster_1 4-Methylpyrimidin-2-amine PPA PPA MPA MPA

Caption: 2D structures of 4-phenylpyrimidin-2-amine and 4-methylpyrimidin-2-amine.

Biological Activity: Extrapolating from Structure-Activity Relationships

Anticancer and Enzyme Inhibitory Activity

The 2-aminopyrimidine core is a key pharmacophore in many kinase inhibitors, where the amino group often forms crucial hydrogen bonds with the hinge region of the kinase domain. The substituent at the 4-position extends into the solvent-exposed region or a hydrophobic pocket of the ATP-binding site.

  • Phenyl Substitution: The larger, more lipophilic phenyl group can engage in favorable hydrophobic and π-stacking interactions within the active site of a target protein. This can lead to enhanced binding affinity and potency. For example, in a series of N-phenylpyrimidin-2-amine derivatives developed as c-Met inhibitors, the presence of a phenyl group at a related position was crucial for activity.[9] The planarity of the phenyl ring can also influence the overall conformation of the molecule, potentially locking it into a bioactive conformation.

  • Methyl Substitution: The smaller methyl group provides a less bulky and less lipophilic alternative. While it may not engage in the same extensive hydrophobic interactions as a phenyl group, its smaller size can be advantageous if the binding pocket is sterically constrained. In some cases, a methyl group can serve as a "space filler" or provide a slight increase in lipophilicity without the metabolic liabilities sometimes associated with larger aromatic rings.

Anti-inflammatory and Other Activities

Derivatives of both 4-phenyl- and 4-methyl-pyrimidin-2-amines have been investigated for a range of other biological activities. For instance, certain 4,6-diarylpyrimidin-2-amines, which incorporate a phenyl group at the 4-position, have shown anti-inflammatory properties.[1][2] Similarly, derivatives of 4-methylpyridin-2-amine have been explored as inhibitors of inducible nitric oxide synthase (iNOS).[10]

The choice between a phenyl and a methyl group will ultimately depend on the specific topology and nature of the target's binding site.

G cluster_0 General Kinase Inhibitor Binding Mode Hinge Kinase Hinge Region Binding_Pocket ATP Binding Pocket Molecule Pyrimidin-2-amine Inhibitor Molecule->Hinge H-Bonds Substituent 4-Position Substituent (Phenyl or Methyl) Substituent->Binding_Pocket Hydrophobic/Steric Interactions

Caption: Generalized binding mode of a pyrimidin-2-amine kinase inhibitor.

Experimental Protocols for Biological Evaluation

To facilitate further research and a direct comparison of these two molecules, the following are detailed protocols for key biological assays.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration at which a compound inhibits cell growth by 50% (IC50), providing a measure of its cytotoxic potential.

Materials:

  • Cancer cell line (e.g., MCF-7, A549)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Test compounds (4-phenylpyrimidin-2-amine and 4-methylpyrimidin-2-amine) dissolved in DMSO

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the test compounds in the complete growth medium.

  • Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC50 value using a dose-response curve.

In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

Materials:

  • Recombinant kinase (e.g., a specific tyrosine kinase)

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • Test compounds dissolved in DMSO

Procedure:

  • Prepare a reaction mixture containing the kinase, its substrate, and the assay buffer.

  • Add the test compounds at various concentrations to the reaction mixture in a 96-well plate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature for the kinase (usually 30°C or 37°C) for a specified time.

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measure the signal (e.g., luminescence) which is proportional to the amount of ADP produced (and thus kinase activity).

  • Calculate the percentage of kinase inhibition for each concentration and determine the IC50 value.

Conclusion and Future Directions

The comparison between 4-phenylpyrimidin-2-amine and 4-methylpyrimidin-2-amine highlights a fundamental principle in medicinal chemistry: small structural modifications can lead to significant changes in physicochemical and biological properties. The phenyl group offers greater lipophilicity and the potential for enhanced hydrophobic and π-stacking interactions, which can be beneficial for potency. Conversely, the smaller methyl group provides a less sterically demanding and less lipophilic option, which may be advantageous for targeting smaller binding pockets or improving solubility.

The lack of direct comparative biological data for these two parent compounds presents a clear research opportunity. A head-to-head evaluation of their cytotoxicity against a panel of cancer cell lines and their inhibitory activity against a range of kinases would provide invaluable data for the scientific community. Such studies would offer a foundational understanding of the SAR for this important scaffold and guide the rational design of more potent and selective pyrimidine-based therapeutics.

References

  • Bora, D., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry. [Link]

  • Ghareb, N., et al. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules. [Link]

  • Hosseinzadeh, L., et al. (2025). Design, Synthesis and Biological Evaluation of New 4-(4-(Methylsulfonyl) Phenyl)-6-Phenylpyrimidin-2-Amine Derivatives as Selective Cyclooxygenase (COX-2) Inhibitors. ResearchGate. [Link]

  • Organic Chemistry Portal. Pyrimidine synthesis. [Link]

  • de Azevedo, M. B. M., et al. (2007). Synthesis and antiviral activity of new 4-(phenylamino)/4-[(methylpyridin-2-yl)amino]-1-phenyl-1 H -pyrazolo[3,4- b ]pyridine-4-carboxylic acids derivatives. ResearchGate. [Link]

  • Zhang, Y., et al. (2023). 5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Fun, H.-K., et al. (2008). 4-Methyl-6-phenylpyrimidin-2-amine. Acta Crystallographica Section E: Structure Reports Online. [Link]

  • ResearchGate. (2025). Structure-guided design and development of novel N-phenylpyrimidin-2-amine derivatives as potential c-Met inhibitors. [Link]

  • PubChem. 2-Amino-4-phenylpyrimidine. [Link]

  • Shalini, K., et al. (2013). Synthesis and pharmacological screening of 4, 6-substituted di-(phenyl) pyrimidin-2-amines. Arabian Journal of Chemistry. [Link]

  • Google Patents. (2020). CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine.
  • Guler, G., et al. (2015). Comparison of Cytotoxicity of Four Different Adhesive Materials Before and After Polymerisation. Selcuk Dental Journal. [Link]

  • PubMed. (2025). Design, Synthesis and Biological Evaluation of New 4-(4-(Methylsulfonyl) Phenyl)-6-Phenylpyrimidin-2-Amine Derivatives as Selective Cyclooxygenase (COX-2) Inhibitors. [Link]

  • Dash, D., et al. (2021). Molecular Modeling Studies of N-phenylpyrimidine-4-amine Derivatives for Inhibiting FMS-like Tyrosine Kinase-3. Molecules. [Link]

  • Brown, D. J., & Lee, T.-C. (1970). Simple pyrimidines. Part XII. Synthesis and methylation of some 2-amino-5-phenylpyrimidines. Journal of the Chemical Society C: Organic. [Link]

  • Wang, M., et al. (2011). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methylpyridin-2-amine as a Potential PET Radiotracer for Imaging iNOS. Journal of Medicinal Chemistry. [Link]

  • Sławiński, J., et al. (2023). Lipophilic Studies and In Silico ADME Profiling of Biologically Active 2-Aminothiazol-4(5H)-one Derivatives. Molecules. [Link]

  • Tzanetou, E. N., et al. (2008). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules. [Link]

  • MDPI. (2025). Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. [Link]

  • Shalini, K., et al. (2013). Synthesis and pharmacological screening of 4, 6-substituted di-(phenyl) pyrimidin-2-amines. Arabian Journal of Chemistry. [Link]

  • Wang, X., et al. (2021). Metal-free cascade synthesis of unsymmetrical 2-aminopyrimidines from imidazolate enaminones. Organic & Biomolecular Chemistry. [Link]

  • Fassihi, A., et al. (2015). Synthesis and Antiplatelet Aggregation Activity Evaluation of some 2-Aminopyrimidine and 2-Substituted-4,6-diaminopyrimidine Derivatives. Research in Pharmaceutical Sciences. [Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Safety &amp; Disposal Protocol: 4-Phenyl-6-(thiophen-2-yl)pyrimidin-2-amine

CAS Number: 100343-41-7 Molecular Formula: C₁₄H₁₁N₃S Chemical Family: Heteroaromatic Amine (Pyrimidine/Thiophene hybrid) Executive Summary This guide defines the operational handling and "cradle-to-grave" disposal proced...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 100343-41-7 Molecular Formula: C₁₄H₁₁N₃S Chemical Family: Heteroaromatic Amine (Pyrimidine/Thiophene hybrid)

Executive Summary

This guide defines the operational handling and "cradle-to-grave" disposal procedures for 4-Phenyl-6-(thiophen-2-yl)pyrimidin-2-amine . As a Senior Application Scientist, I must emphasize that while this specific CAS is often used as a scaffold in kinase inhibitor discovery (e.g., targeting adenosine receptors or VEGFR), its structural pharmacophores dictate a High Potency Active Pharmaceutical Ingredient (HPAPI) handling approach until specific toxicology proves otherwise.

Core Directive: Treat this compound as a bioactive organosulfur hazard. Disposal must prioritize high-temperature incineration to ensure complete destruction of the heteroaromatic ring system and capture of sulfur oxides (SOx).

Part 1: Chemical Risk Profile & Causality

To dispose of a chemical safely, one must understand what makes it hazardous. This compound combines a pyrimidine ring (common in bio-signaling) with a thiophene ring (sulfur-containing).

Parameter Data / Classification Operational Implication
Physical State Solid (Crystalline needles, typically off-white to yellow).Dust Hazard: High surface area increases inhalation risk. Use powder containment.
GHS Hazards Warning: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1] Irrit.). Potential H301/H373 based on analogs.Standard nitrile gloves are insufficient for prolonged contact; double-gloving or laminate gloves recommended.
Chemical Stability Stable under ambient conditions. Incompatible with strong oxidizers.[2]Segregation: Do not dispose of in waste streams containing nitric acid or peroxides.
Elemental Hazard Contains Sulfur (S) and Nitrogen (N) .Incineration Rule: Waste profile must declare sulfur content to ensure incinerator scrubber compliance (prevention of acid rain precursors).
Bioactivity Kinase Inhibitor Scaffold.[3]Aquatic Toxicity: Assume high toxicity to marine life (Marine Pollutant). Do not allow drain disposal.[4]
Part 2: Pre-Disposal Handling & Deactivation

Before the material enters the waste stream, it must be stabilized.[5] The following decision matrix dictates your immediate actions upon generation of waste (synthesis byproducts, expired stock, or spill cleanup).

Workflow: Waste Stream Decision Matrix

WasteDecision Start Waste Generation Source StateCheck Physical State? Start->StateCheck Solid Solid Waste (Powder/Crystals) StateCheck->Solid Liquid Liquid Waste (Mother Liquor/Solvent) StateCheck->Liquid Trace Trace Contamination (Gloves/Wipes) StateCheck->Trace ActionSolid Double Bag (LDPE) Label: Toxic Solid Solid->ActionSolid ActionLiquid Segregate: Non-Halogenated (Mark: Sulfur Content) Liquid->ActionLiquid ActionTrace Yellow Bag/Bin (Incineration Only) Trace->ActionTrace Destruction FINAL FATE: High-Temp Incineration ActionSolid->Destruction ActionLiquid->Destruction ActionTrace->Destruction

Figure 1: Operational decision tree for segregating waste streams at the point of generation.

Part 3: Detailed Disposal Procedures
1. Solid Waste (Pure Compound)
  • Container: Use a wide-mouth High-Density Polyethylene (HDPE) jar or double-line a fiber drum with 6-mil LDPE bags.

  • Labeling: Must read "Hazardous Waste - Toxic Solid, Organic."

  • Specific Annotation: Add "Contains Sulfur" to the waste profile. This alerts the disposal facility to use a rotary kiln with caustic scrubbers, preventing the release of sulfur dioxide (SO₂).

  • Prohibited: Do not place in "General Trash" or "Biohazard" (autoclaving does not destroy this chemical; it may volatilize it).

2. Liquid Waste (Solutions)
  • Solvent Compatibility:

    • If dissolved in DMSO/Methanol : Dispose in "Non-Halogenated Organic Waste" .

    • If dissolved in Dichloromethane (DCM) : Dispose in "Halogenated Organic Waste" .

  • The "Sulfur Rule": Even if the solvent is non-halogenated, the presence of the thiophene ring means this waste stream should ideally be flagged for high-BTU incineration.

  • pH Check: Ensure the waste solution is neutral (pH 6-8). If the amine was salted out (e.g., HCl salt), the solution may be acidic. Neutralize carefully with bicarbonate before adding to the organic solvent drum to prevent drum corrosion.

3. Trace Contaminated Debris
  • Items: Syringes, weigh boats, gloves, bench paper.

  • Protocol: Collect in a dedicated "Chemically Contaminated Debris" bin (usually yellow or white, distinct from red biohazard bags).

  • Fate: These bins are sealed and shipped directly for incineration.

Part 4: Emergency Response (Spill Protocol)

If 4-Phenyl-6-(thiophen-2-yl)pyrimidin-2-amine is spilled outside a containment hood:

  • Evacuate & PPE: Clear the immediate area. Don Nitrile gloves (double layer) , safety goggles, and an N95 or P100 respirator (dust protection is critical).

  • Dry Spill (Powder):

    • Do NOT sweep dry (creates dust).

    • Cover the spill with wet paper towels (water or ethanol) to dampen the powder.

    • Scoop the wet slurry into a hazardous waste jar.

  • Decontamination:

    • Wash the surface with a 10% surfactant solution (soap/water) followed by 70% Isopropanol .

    • Note: Avoid using concentrated bleach (Sodium Hypochlorite) immediately, as it can react with primary amines to form chloramines (though less likely with this aromatic amine, it is a safer general practice to use surfactant first).

Part 5: Regulatory Compliance & Transport
  • US EPA (RCRA): This compound is not explicitly P-listed or U-listed. However, under 40 CFR 262.11 , the generator must determine hazards. Due to the thiophene/amine structure, classify as:

    • D001 (Ignitable) - Only if in flammable solvent.

    • Not Regulated (Non-RCRA Regulated Waste) - If solid.

    • Best Practice: Manage as State-Regulated Hazardous Waste (e.g., California Code 261) due to aquatic toxicity potential.

  • DOT Shipping (for Waste Haulers):

    • Proper Shipping Name: Waste Toxic solids, organic, n.o.s. (4-Phenyl-6-(thiophen-2-yl)pyrimidin-2-amine).

    • UN Number: UN2811.

    • Hazard Class: 6.1.

    • Packing Group: III.

Lifecycle Visualization: Cradle-to-Grave

Lifecycle cluster_lab Laboratory (Generator) cluster_transport Transport cluster_disposal Final Fate Synthesis Synthesis/Usage Accumulation Satellite Accumulation (SAA) Synthesis->Accumulation Waste Tagging Pickup EHS/Vendor Pickup (Lab Pack) Accumulation->Pickup 90-Day Limit Incinerator Rotary Kiln Incinerator (>1000°C) Pickup->Incinerator Manifest Tracking Scrubber Gas Scrubbing (SOx/NOx Removal) Incinerator->Scrubber Exhaust Treatment

Figure 2: The regulatory pathway from lab bench to final destruction.

References
  • PubChem. Compound Summary: 4-Phenyl-6-(thiophen-2-yl)pyrimidin-2-amine. National Library of Medicine. Available at: [Link]

  • US Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Available at: [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200. Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
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Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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